3-Methanesulfonyl-5,7-dimethoxyquinoline
Beschreibung
Eigenschaften
Molekularformel |
C12H13NO4S |
|---|---|
Molekulargewicht |
267.30 g/mol |
IUPAC-Name |
5,7-dimethoxy-3-methylsulfonylquinoline |
InChI |
InChI=1S/C12H13NO4S/c1-16-8-4-11-10(12(5-8)17-2)6-9(7-13-11)18(3,14)15/h4-7H,1-3H3 |
InChI-Schlüssel |
WTRKGHXOASFBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C(C=N2)S(=O)(=O)C)C(=C1)OC |
Herkunft des Produkts |
United States |
The Molecular Mechanisms and Therapeutic Versatility of Quinoline Derivatives: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Privileged Quinoline Scaffold
The quinoline nucleus (1-azanaphthalene) is a highly privileged pharmacophore in medicinal chemistry. Its planar, aromatic, nitrogen-containing framework facilitates a wide array of intermolecular interactions, including π−π stacking with DNA bases, hydrogen bonding with enzyme active sites, and coordination with transition metals. By functionalizing the C-2 to C-8 positions, drug developers have successfully tuned the quinoline core to target distinct molecular pathways across parasitic, bacterial, and neoplastic diseases. This whitepaper systematically deconstructs the mechanisms of action of quinoline derivatives and provides self-validating experimental protocols for their evaluation.
Antimalarial Mechanisms: Heme Biomineralization Blockade
The Causality of Heme Toxicity
During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole (pH ~5.2) to source essential amino acids. This proteolysis releases free ferriprotoporphyrin IX (FPIX), a highly toxic and redox-active byproduct that generates lethal reactive oxygen species[1]. To survive, the parasite utilizes a unique biomineralization pathway to sequester free heme into inert, insoluble crystals known as hemozoin ( β -hematin)[1].
Quinoline antimalarials (e.g., chloroquine, amodiaquine) act as weak bases. They undergo ion-trapping within the acidic food vacuole, accumulating to millimolar concentrations. Once inside, they bind directly to free FPIX or to the growing face of the hemozoin crystal. This interaction caps the polymer, preventing further sequestration of heme, which subsequently accumulates to levels that destroy the parasite's lipid membranes[2],[1].
Fig 1. Quinoline-mediated inhibition of heme biomineralization in Plasmodium.
Experimental Protocol: High-Throughput β -Hematin Crystallization Assay
To validate the efficacy of novel quinoline derivatives, the in vitro β -hematin formation assay is the gold standard. This protocol is engineered to mimic the thermodynamic conditions of the parasitic food vacuole[3].
Step-by-Step Methodology:
-
Hemin Solubilization: Dissolve hemin chloride in 0.1 M NaOH to a stock concentration of 10 mM.
-
Causality: Hemin forms insoluble aggregates at neutral or acidic pH. Alkaline conditions disrupt π−π stacking, yielding monomeric hematin necessary for a controlled assay initiation.
-
-
Reaction Assembly: In a 96-well microplate, combine 100 µM hemin, 100 mM sodium acetate buffer (pH 5.2), and 20 µM Tween-20. Add the quinoline test compounds in a serial dilution.
-
Incubation: Seal the plate and incubate at 37°C for 12 hours.
-
Causality: Crystallization is a time-dependent thermodynamic process. A 12-hour incubation prevents false-positive inhibition readings caused by delayed kinetics rather than true end-point inhibition[3].
-
-
Differential Solubilization: Centrifuge the plate at 7,000 × g for 10 minutes. Discard the supernatant and wash the pellet with 2.5% SDS in 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Causality: This highly specific wash step selectively solubilizes unreacted free heme, leaving only the highly stable β -hematin polymer intact for accurate quantification.
-
-
Colorimetric Readout: Dissolve the washed β -hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm[5]. Calculate the IC50 using non-linear regression.
Antibacterial Mechanisms: Topoisomerase Poisoning
The Causality of DNA Cleavage Complex Stabilization
Fluoroquinolones (e.g., ciprofloxacin, levofloxacin) are bactericidal agents that target type II topoisomerases: DNA gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria[6],[7]. During normal replication, these enzymes induce transient double-strand breaks in DNA to relieve positive supercoiling, pass another DNA strand through the break, and re-ligate the backbone[6].
Fluoroquinolones do not simply block the active site; they act as enzyme "poisons." They intercalate into the DNA at the enzyme-mediated cleavage site, stabilizing the covalent DNA-enzyme intermediate (the cleavage complex)[7]. This prevents DNA re-ligation. When the bacterial replication fork collides with this trapped ternary complex, it converts the transient breaks into permanent, lethal double-strand breaks (DSBs), triggering the SOS response and rapid cell death[6].
Fig 2. Fluoroquinolone stabilization of the topoisomerase cleavage complex.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
To evaluate the potency of novel fluoroquinolones, the supercoiling assay measures the conversion of relaxed plasmid DNA to a supercoiled state.
Step-by-Step Methodology:
-
Master Mix Assembly: Combine 0.5 µg of relaxed pBR322 plasmid DNA with assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT) containing 1 mM ATP.
-
Causality: ATP is strictly required because the GyrB subunit of DNA gyrase utilizes ATP hydrolysis to drive the energy-dependent negative supercoiling of DNA.
-
-
Cleavage Complex Trapping: Add the fluoroquinolone derivatives at varying concentrations, followed by 1 unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.
-
Causality: The drug allows the enzyme to bind and cleave the DNA but traps it in the ternary state, preventing the generation of the supercoiled topoisomer[7].
-
-
Reaction Quenching: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing 1% SDS.
-
Causality: SDS denatures the trapped gyrase, while chloroform extracts the protein, leaving the cleaved/relaxed DNA fragments purified in the aqueous phase.
-
-
Intercalator-Free Electrophoresis: Run the aqueous samples on a 1% agarose gel at 2 V/cm for 4 hours. Do not add ethidium bromide (EtBr) to the gel or running buffer.
-
Causality: EtBr is a potent DNA intercalator that alters superhelical density. Its presence during the run would obscure the electrophoretic mobility differences between relaxed and supercoiled topoisomers.
-
-
Visualization: Post-stain the gel with EtBr (0.5 µg/mL) and quantify the disappearance of the supercoiled band using densitometry to calculate the IC50.
Anticancer Mechanisms: Kinase Inhibition
Beyond infectious diseases, the quinoline scaffold is a cornerstone of modern targeted oncology. Quinoline derivatives function primarily as competitive inhibitors of the ATP-binding cleft in various receptor tyrosine kinases (RTKs) and serine/threonine kinases[8].
The nitrogen atom of the quinoline ring frequently acts as a critical hydrogen bond acceptor, interacting with the backbone amide of the kinase "hinge region." For example, multi-kinase inhibitors like Lenvatinib and Src-Abl inhibitors like Bosutinib utilize the quinoline core to achieve deep binding pocket penetration[8]. Furthermore, recent structural modifications (e.g., 4,6-disubstituted quinolines) have yielded highly selective inhibitors for the NAK family of kinases, specifically cyclin G-associated kinase (GAK), demonstrating profound anti-proliferative activity against Ewing Sarcoma[9].
Quantitative Data: Potency Profiles of Quinoline Derivatives
| Therapeutic Class | Representative Compound | Primary Molecular Target | Experimental Potency | Reference |
| Antimalarial | Chloroquine | Heme Polymerization ( β -hematin) | IC50 ≈ 375 µM (In vitro assay) | [5] |
| Antimalarial | Quinoline-1,2,4-triazine (40d) | Heme Polymerization ( β -hematin) | IC50 = 4.54 ± 0.16 µM | [2] |
| Antibacterial | Fluoroquinolones | DNA Gyrase / Topoisomerase IV | Sub-microgram/mL (MIC) | [6],[7] |
| Anticancer | Bosutinib | Src-Abl Tyrosine Kinase | Low nanomolar range | [8] |
| Anticancer | 4,6-disubstituted quinolines | Cyclin G-associated kinase (GAK) | Nanomolar range | [9] |
Conclusion
The quinoline derivative is a masterclass in pharmacophore versatility. By understanding the precise causality of its mechanisms—whether capping heme biomineralization, trapping topoisomerase cleavage complexes, or competitively inhibiting kinase hinge regions—drug development professionals can rationally design the next generation of highly selective, potent therapeutics. Rigorous, self-validating experimental protocols remain the critical bridge between theoretical molecular design and clinical efficacy.
Sources
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- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characterization of 3-Methanesulfonyl-5,7-dimethoxyquinoline: Solubility and Stability Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the essential physicochemical characterization of a novel quinoline derivative, 3-Methanesulfonyl-5,7-dimethoxyquinoline. As specific experimental data for this compound is not yet publicly available, this document serves as an expert-led protocol, guiding researchers through the principles and practices required to thoroughly assess its aqueous solubility and chemical stability. Mastery of these properties is a critical prerequisite for advancing any compound through the drug discovery and development pipeline, directly impacting formulation strategies, bioavailability, and ultimate clinical success. We will detail the underlying scientific rationale for each experimental choice, provide robust, step-by-step protocols for solubility and stability assessment, and offer best practices for data interpretation and presentation.
Introduction: Structural Analysis and Physicochemical Importance
The viability of a potential drug candidate is fundamentally linked to its solubility and stability. These two parameters dictate its ability to be formulated into a viable dosage form, absorbed by the body, and remain intact until it reaches its biological target. The molecular architecture of 3-Methanesulfonyl-5,7-dimethoxyquinoline provides key insights into its expected physicochemical behavior.
-
The Quinoline Core: As a heterocyclic aromatic amine, the quinoline nucleus is a weak tertiary base.[2] This confers a pH-dependent character to the molecule, suggesting that its aqueous solubility will be significantly influenced by the pH of the surrounding medium.
-
5,7-Dimethoxy Substituents: The presence of two methoxy groups is known to increase the lipophilicity ('oil-loving' nature) of a molecule. This structural feature is anticipated to decrease its intrinsic solubility in aqueous solutions.[4] Furthermore, these groups can influence metabolic stability, potentially undergoing O-demethylation in vivo.[5]
-
3-Methanesulfonyl Group: The methanesulfonyl (mesyl) group is a polar, electron-withdrawing moiety. While its polarity may offer a slight counteraction to the lipophilicity of the dimethoxy groups, it also introduces a potential site for chemical reactivity and degradation. The synthesis of related quinoline structures has utilized sulfonyl groups as key intermediates.[6]
A thorough understanding of these characteristics is not merely an academic exercise; it is essential for designing relevant biological assays, developing appropriate formulations, and predicting in vivo performance.
Comprehensive Solubility Assessment
Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. We will outline a tiered approach to solubility determination, moving from high-throughput kinetic measurements to definitive thermodynamic equilibrium values.
Kinetic Solubility Profiling
This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a concentrated organic stock solution (typically DMSO) upon dilution into an aqueous buffer. It provides a rapid indication of potential solubility liabilities.
Experimental Protocol 1: Kinetic Solubility Determination
-
Stock Solution Preparation: Accurately prepare a 10 mM stock solution of 3-Methanesulfonyl-5,7-dimethoxyquinoline in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a calibration curve.
-
Aqueous Dilution: In a separate 96-well plate, add the stock solution to a series of aqueous buffers (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a period of 1.5 to 2 hours to allow for precipitation of the supersaturated solution.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new analysis plate and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility
The "shake-flask" method is the gold standard for determining the true equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with an excess of solid material.
Experimental Protocol 2: Shake-Flask Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 3-Methanesulfonyl-5,7-dimethoxyquinoline to a series of vials containing the desired aqueous buffers (e.g., buffers at pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, then filter the solution through a 0.45 µm filter to remove all undissolved solids.
-
Dilution & Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Data Presentation for Solubility
Quantitative solubility data should be summarized for clear interpretation and comparison.
| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS, pH 7.4 | 25 | ||
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | ||
| Thermodynamic Solubility | Acetate Buffer (pH 4.5) | 37 | ||
| Thermodynamic Solubility | Phosphate Buffer (pH 6.8) | 37 | ||
| Thermodynamic Solubility | Phosphate Buffer (pH 7.4) | 37 |
Chemical Stability and Forced Degradation Profiling
Understanding a molecule's intrinsic stability and its degradation pathways is critical for ensuring that the desired compound, and not an unknown degradant, is being evaluated in biological assays and administered in vivo. Forced degradation, or stress testing, is the cornerstone of this evaluation.[7][8]
Rationale and Design of Forced Degradation Studies
These studies intentionally expose the compound to harsh conditions to accelerate degradation. The primary goals are:
-
To identify likely degradation products.
-
To determine the intrinsic stability of the molecule.[8]
-
To develop and validate a stability-indicating analytical method (SIAM) that can resolve the parent compound from all major degradants.[7][8][9]
Diagram: Workflow for Forced Degradation Studies
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols for Stress Testing
Core Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-Methanesulfonyl-5,7-dimethoxyquinoline in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[7][8] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[7] Neutralize the samples with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.[7] Sample at the designated time points.
-
Thermal Degradation: Store aliquots of the stock solution and solid compound at an elevated temperature (e.g., 60°C) in a calibrated oven.
-
Photostability: Expose the compound in both solid and solution form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a Photo-Diode Array (PDA) detector is crucial for assessing peak purity and ensuring that the parent peak is free from co-eluting degradants.[7]
Stability-Indicating Method (SIAM) Development
The analytical method is the cornerstone of a stability study. A robust HPLC method must be developed and validated to separate the active compound from any process impurities and all degradation products formed during stress testing.
-
Column Choice: A reversed-phase C18 or C8 column is a common starting point for quinoline derivatives.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.[9][10]
-
Method Validation: The HPLC method must be validated to prove its suitability. Specificity is paramount and is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis.[7]
Data Presentation for Stability
Results from forced degradation studies should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Time (hours) | Initial Assay (%) | Assay (%) at Time t | % Degradation | Major Degradant Peak (RT, min) |
| 0.1 M HCl, 60°C | 24 | 100.0 | |||
| 0.1 M NaOH, 60°C | 24 | 100.0 | |||
| 3% H₂O₂, RT | 24 | 100.0 | |||
| Thermal, 60°C | 24 | 100.0 | |||
| Photolytic (ICH Q1B) | - | 100.0 |
Visualization of Key Concepts
Diagram: Physicochemical Influences on the Core Molecule
Caption: Predicted influences of functional groups on solubility and stability.
Summary and Recommendations
This guide provides a robust, scientifically-grounded framework for determining the critical solubility and stability profiles of 3-Methanesulfonyl-5,7-dimethoxyquinoline. While lacking pre-existing data, the principles and detailed protocols herein empower researchers to generate the high-quality, reliable data necessary for informed decision-making in the drug development process.
Key Recommendations:
-
pH-Dependent Solubility: Given the basic quinoline core, a full pH-solubility profile is essential to predict its behavior in different biological environments.
-
Stability-Indicating Method: Significant effort should be invested in developing and validating a specific and robust stability-indicating HPLC method. This is non-negotiable for accurate stability assessment.
-
Storage Conditions: Based on general knowledge of quinoline compounds, it is prudent to store the compound protected from light and in well-sealed containers to prevent oxidative and photodegradation.[9] Initial stability data will be required to define optimal long-term storage temperatures and acceptable solution stability.
By systematically applying these methodologies, researchers can build a comprehensive physicochemical data package, de-risk potential development issues, and confidently advance promising compounds like 3-Methanesulfonyl-5,7-dimethoxyquinoline toward their therapeutic potential.
References
- BenchChem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Technical Support Center.
- Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
- Longdom Publishing. (2023, May 23). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- BenchChem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. Technical Support Center.
- Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- PMC - NIH. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- JOCPR. (n.d.). Forced degradation studies of a new ant.
- MDPI. (2023, April 5). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.
- BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment. Technical Support Center.
- BenchChem. (n.d.). Improving the Solubility of 3,5,7-Trimethoxyflavone. Technical Support Center.
- PubMed. (2006, December 1). Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Profiling of 3-Methanesulfonyl-5,7-dimethoxyquinoline: A Technical Guide for Structural Validation
Executive Summary
In modern drug discovery and materials science, highly functionalized quinolines serve as privileged scaffolds. 3-Methanesulfonyl-5,7-dimethoxyquinoline (C₁₂H₁₃NO₄S, MW: 267.31) is a specialized building block characterized by a unique "push-pull" electronic system. The electron-donating 5,7-dimethoxy groups enrich the electron density of the benzenoid ring, while the strongly electron-withdrawing 3-methanesulfonyl group depletes electron density from the pyridine ring.
This whitepaper provides an in-depth, first-principles synthesis of the expected spectroscopic data (NMR, FT-IR, and HRMS) for this compound, grounded in peer-reviewed literature of structurally analogous quinolines. Furthermore, it details self-validating experimental protocols designed to ensure absolute data integrity during structural characterization.
Structural Rationale & Spectroscopic Causality
Understanding the spectroscopic behavior of 3-Methanesulfonyl-5,7-dimethoxyquinoline requires analyzing its electronic distribution.
-
The Pyridine Ring (C2, C3, C4): The nitrogen atom inherently deshields the C2 and C4 positions. The addition of a methanesulfonyl (-SO₂CH₃) group at C3 exacerbates this effect through strong inductive and resonance withdrawal[1]. Consequently, the protons at C2 and C4 will appear significantly downfield in the ¹H NMR spectrum.
-
The Benzenoid Ring (C5, C6, C7, C8): The methoxy groups at C5 and C7 act as strong π-donors. This resonance effect heavily shields the ortho and para positions (C6 and C8), pushing their corresponding proton signals upfield [2].
-
Vibrational Modes: The highly polarized S=O bonds of the methanesulfonyl group dominate the mid-IR spectrum, providing distinct asymmetric and symmetric stretching bands that are highly diagnostic [3].
Reference Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the expected ¹H and ¹³C NMR shifts based on the additive effects of the functional groups on the quinoline core [1, 2].
Table 1: Predicted ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)
| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | Causality / Assignment Rationale |
| C-2 | 8.95 | s | 150.2 | Highly deshielded by the adjacent N atom and the C-3 sulfonyl group. |
| C-3 | - | - | 130.5 | Quaternary carbon; deshielded by the attached -SO₂Me group. |
| C-4 | 8.60 | s | 135.8 | Deshielded by the C-3 sulfonyl, but slightly mitigated by C-5 methoxy resonance. |
| C-4a | - | - | 115.0 | Bridgehead carbon. |
| C-5 | - | - | 158.5 | Quaternary carbon; strongly deshielded by the attached oxygen. |
| C-6 | 6.50 | d (J = 2.3) | 98.4 | Strongly shielded by the ortho (C-5) and para (C-7) methoxy groups. |
| C-7 | - | - | 162.0 | Quaternary carbon; strongly deshielded by the attached oxygen. |
| C-8 | 6.90 | d (J = 2.3) | 102.5 | Shielded by the ortho (C-7) methoxy group. |
| C-8a | - | - | 148.0 | Bridgehead carbon adjacent to nitrogen. |
| C5-OMe | 3.95 | s (3H) | 56.0 | Typical methoxy resonance; slightly downfield due to steric crowding at C-5. |
| C7-OMe | 3.90 | s (3H) | 55.5 | Typical methoxy resonance. |
| -SO₂Me | 3.20 | s (3H) | 43.0 | Deshielded by the strongly electronegative sulfonyl group[3]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 2: Diagnostic FT-IR Vibrational Frequencies (ATR Method)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality / Rationale |
| 1615 | ν(C=N) | Quinoline Ring | Conjugated imine stretch, shifted slightly by ring substitution. |
| 1580, 1500 | ν(C=C) | Aromatic Ring | Skeletal vibrations of the heteroaromatic system. |
| 1315 | ν_as(S=O) | Sulfonyl (-SO₂Me) | Asymmetric stretching of the highly polarized S=O bonds [4]. |
| 1200, 1040 | ν(C-O-C) | Methoxy (-OMe) | Asymmetric and symmetric ether stretches. |
| 1150 | ν_s(S=O) | Sulfonyl (-SO₂Me) | Symmetric stretching of the sulfonyl group. |
High-Resolution Mass Spectrometry (HRMS)
Table 3: Expected HRMS Fragmentation (ESI-TOF, Positive Ion Mode)
| m/z (Expected) | Ion Type | Fragment Loss | Causality / Rationale |
| 268.0640 | [M+H]⁺ | None | Protonation occurs preferentially at the quinoline nitrogen. |
| 253.0405 | [M+H - CH₃]⁺ | -15 Da | Homolytic cleavage of a methoxy methyl group, forming a stable radical cation. |
| 188.0706 | [M+H - SO₂CH₃]⁺ | -79 Da | Facile cleavage of the C3-sulfonyl bond, leaving a stable dimethoxyquinoline cation [4]. |
Standardized Experimental Methodologies
To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . Do not merely execute the steps; observe the built-in quality control checkpoints.
NMR Acquisition Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃.
-
Causality & Validation: Prior to use, pass the CDCl₃ through a short plug of basic alumina. Trace DCl in aging CDCl₃ will protonate the quinoline nitrogen, drastically shifting the C2 and C4 proton signals and causing line broadening. Alumina filtration prevents this artifact.
-
-
Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS singlet strictly to 0.00 ppm to validate the chemical shift axis.
-
Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay d1 = 2s) and ¹³C NMR at 100 MHz (1024 scans, d1 = 2s).
FT-IR (ATR) Protocol
-
Method Selection: Use Attenuated Total Reflectance (ATR) rather than KBr pellets.
-
Causality & Validation: KBr is highly hygroscopic; absorbed water produces a broad band at 3400 cm⁻¹ that can obscure data. Furthermore, under the high pressure of pellet pressing, sulfonyl groups can undergo solid-state ion exchange with KBr. ATR analyzes the native crystal lattice without chemical interference.
-
-
Validation Step: Run a background air scan immediately prior to the sample scan. The software must auto-subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor. If CO₂ bands remain in the final spectrum, the background is invalid; re-run the blank.
HRMS (ESI-TOF) Protocol
-
Method Selection: Electrospray Ionization (ESI) is chosen over Electron Impact (EI).
-
Causality: The highly polar methanesulfonyl group is prone to thermal degradation at the high temperatures required for EI vaporization. ESI is a "soft" ionization technique that preserves the intact[M+H]⁺ ion.
-
-
Validation Step (Lock-Mass): Infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously during the run. The mass spectrometer must dynamically calibrate against this known mass to ensure a mass accuracy error of < 5 ppm for the target compound.
Multi-Spectroscopic Validation Workflow
The following logic gate ensures that no compound proceeds to biological or material assays without complete structural verification.
Fig 1. Multi-spectroscopic validation workflow ensuring data integrity and protocol self-validation.
References
- Sc(OTf)₃-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides.
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorpor
- Synthesis of novel 3-arylcyclopenta[c]quinolines via acid-induced domino cycliz
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.Semantic Scholar / PMC.
In Vitro Assay Protocol for 3-Methanesulfonyl-5,7-dimethoxyquinoline: A Guide for Anticancer Drug Discovery
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a promising class of therapeutic agents.[2][3] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes such as cell division and signaling pathways that are frequently dysregulated in cancer.[1][2] Compounds with a quinoline backbone have been shown to target key enzymes like topoisomerases and protein kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4]
The subject of this guide, 3-Methanesulfonyl-5,7-dimethoxyquinoline, is a novel quinoline derivative. The methoxy and methanesulfonyl substitutions on the quinoline ring are anticipated to modulate its biological activity. The dimethoxy substitution, in particular, has been associated with enhanced anticancer properties in related flavonoid compounds.[5][6][7] Given the established anticancer potential of the quinoline scaffold, a systematic in vitro evaluation of 3-Methanesulfonyl-5,7-dimethoxyquinoline is warranted to elucidate its cytotoxic effects and potential mechanisms of action.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays on 3-Methanesulfonyl-5,7-dimethoxyquinoline. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor and reproducibility.
Experimental Workflow: A Step-by-Step Approach
The following diagram outlines the experimental workflow for the in vitro evaluation of 3-Methanesulfonyl-5,7-dimethoxyquinoline. This workflow is designed to first assess the compound's cytotoxic potential and then to delve into its potential mechanism of action.
Caption: Experimental workflow for the in vitro evaluation of 3-Methanesulfonyl-5,7-dimethoxyquinoline.
Phase 1: Cytotoxicity Screening
The initial phase of in vitro testing is to determine the cytotoxic potential of 3-Methanesulfonyl-5,7-dimethoxyquinoline against a panel of human cancer cell lines.
Cell Line Selection and Culture
The choice of cell lines is critical and should ideally represent a variety of cancer types. For instance, a panel could include cell lines from breast cancer (e.g., MCF-7), colon cancer (e.g., HCT116), and lung cancer (e.g., A549).[3][8]
Best Practices in Cell Culture:
-
Aseptic Technique: All cell culture work should be performed in a certified biological safety cabinet using sterile techniques to prevent contamination.[9]
-
Cell Line Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity.[9]
-
Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
Optimal Growth Conditions: Maintain cells in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics if necessary, and incubate at 37°C in a humidified atmosphere with 5% CO2.[10]
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14]
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
3-Methanesulfonyl-5,7-dimethoxyquinoline (dissolved in DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[1] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 3-Methanesulfonyl-5,7-dimethoxyquinoline in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).[2]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12] Incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[12] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of more than 650 nm should be used.[12]
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
| Cell Line | 3-Methanesulfonyl-5,7-dimethoxyquinoline IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Experimental Value | Reference Value |
| HCT116 | Experimental Value | Reference Value |
| A549 | Experimental Value | Reference Value |
Phase 2: Mechanistic Investigation
If 3-Methanesulfonyl-5,7-dimethoxyquinoline demonstrates significant cytotoxicity, the next phase is to investigate its potential mechanism of action. Based on the literature for quinoline derivatives, inhibition of protein kinases is a plausible mechanism.[2]
In Vitro Kinase Assay
This assay will determine if 3-Methanesulfonyl-5,7-dimethoxyquinoline directly inhibits the activity of specific protein kinases that are known to be involved in cancer cell proliferation and survival.
Materials:
-
Recombinant human kinases (e.g., members of the PI3K/Akt or MAPK/ERK pathways)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
3-Methanesulfonyl-5,7-dimethoxyquinoline
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer.
-
Compound Addition: Add serial dilutions of 3-Methanesulfonyl-5,7-dimethoxyquinoline to the wells of the assay plate.
-
Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP or the ADP produced using a commercial kinase assay kit according to the manufacturer's protocol.[15]
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing insights into the pathways affected by the compound.[16][17]
Signaling Pathway of Interest:
Caption: A potential signaling pathway that may be affected by 3-Methanesulfonyl-5,7-dimethoxyquinoline.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with 3-Methanesulfonyl-5,7-dimethoxyquinoline at its IC50 concentration for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18][19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[17][18]
-
SDS-PAGE: Separate the denatured proteins by size on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][20]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be robust and reproducible. To ensure the trustworthiness of the results, the following controls should be included in every experiment:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.
-
Positive Control: A known anticancer drug with a well-characterized mechanism of action.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Loading Control (for Western Blotting): An antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading in each lane.
By adhering to these protocols and including the appropriate controls, researchers can generate reliable and high-quality data to evaluate the anticancer potential of 3-Methanesulfonyl-5,7-dimethoxyquinoline.
References
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Protocols.io. (2023, February 27). MTT (Assay protocol). [Link]
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NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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Unknown. Protocol for Invitro Kinase Assay. [Link]
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NIH. In vitro NLK Kinase Assay. [Link]
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Cell Culture Quality Control: Best Practices. (2024, March 25). [Link]
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Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
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Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). [Link]
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MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
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PubMed. (2019, March 15). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
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PubMed. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. [Link]
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PMC. (2017, June 5). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. [Link]
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MDPI. (2023, October 13). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]
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PMC. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. [Link]
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MDPI. (2024, October 18). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]
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Application Notes and Protocols for the In Vitro Investigation of 3-Methanesulfonyl-5,7-dimethoxyquinoline
Authored by: Senior Application Scientist
Introduction: The Quinoline Scaffold in Oncology Research
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating significant potential as anticancer agents.[1][2] These heterocyclic compounds have been shown to exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4] The compound 3-Methanesulfonyl-5,7-dimethoxyquinoline belongs to this promising class of molecules. Its structural features, specifically the dimethoxy and methanesulfonyl substitutions, suggest potential interactions with critical cellular targets implicated in cancer progression. For instance, related dimethoxy-substituted flavonoids have been reported to inhibit cancer cell proliferation and induce apoptosis.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals initiating cell culture-based investigations of 3-Methanesulfonyl-5,7-dimethoxyquinoline. The protocols provided herein are designed as a self-validating system, starting with foundational cytotoxicity screening and progressing to more detailed mechanistic studies. The experimental choices are rationalized to provide a clear understanding of the underlying scientific principles.
PART 1: Foundational Procedures & Material Preparation
Reagent Preparation: Compound Stock Solution
The successful and reproducible application of any compound in cell culture hinges on its proper solubilization and storage. 3-Methanesulfonyl-5,7-dimethoxyquinoline is predicted to have low aqueous solubility, necessitating the use of an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for dissolving a vast array of organic and inorganic compounds for in vitro bioassays.[7][8]
Protocol: Preparation of 10 mM Stock Solution
-
Aseptic Technique: All steps must be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh a precise amount of 3-Methanesulfonyl-5,7-dimethoxyquinoline powder.
-
Solubilization: Add sterile, cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.
-
Sterilization: While the stock solution is at a high concentration in DMSO and less prone to contamination, for long-term storage and critical experiments, it can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[9] Store aliquots at -20°C or -80°C, protected from light.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is an excellent solvent for many nonpolar compounds and is miscible with water and culture media.[7][8]
-
High Concentration Stock: Preparing a concentrated stock solution allows for the addition of a minimal volume to the cell culture medium, thereby keeping the final DMSO concentration low. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%, as higher concentrations can induce cytotoxicity and affect cell physiology.[10]
-
Aliquoting: This practice prevents degradation of the compound due to repeated changes in temperature and minimizes the risk of contamination of the entire stock.[9]
PART 2: Primary Screening - Assessing Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic potential against relevant cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[1] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[11]
MTT Assay for Cell Viability
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: Determining the IC₅₀ Value
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2][12]
-
Compound Treatment: Prepare serial dilutions of 3-Methanesulfonyl-5,7-dimethoxyquinoline from the 10 mM stock in complete culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experimental wells (e.g., 0.1%).[13]
-
Untreated Control: Cells in complete medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is performing as expected.
-
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C.[1][13]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.10 | 8.0% |
Note: Data presented is hypothetical and for illustrative purposes.
PART 3: Mechanistic Elucidation
Once the cytotoxic potential of 3-Methanesulfonyl-5,7-dimethoxyquinoline is established, the next logical step is to investigate its mechanism of action. Based on the activities of related quinoline and dimethoxy compounds, plausible mechanisms include the induction of apoptosis and the modulation of key signaling pathways like PI3K/AKT/mTOR.[4][14]
Workflow for Mechanistic Studies
Caption: A logical workflow for investigating 3-Methanesulfonyl-5,7-dimethoxyquinoline.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-Methanesulfonyl-5,7-dimethoxyquinoline at concentrations around the determined IC₅₀ value (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol.[15] Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Analysis of PI3K/AKT/mTOR Signaling Pathway
Principle: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Many anticancer agents exert their effects by inhibiting this pathway. Western blotting can be used to measure the expression and phosphorylation status of key proteins in this pathway, such as AKT and mTOR. A decrease in the phosphorylated forms of these proteins indicates pathway inhibition.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with 3-Methanesulfonyl-5,7-dimethoxyquinoline as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT, total-AKT, phospho-mTOR, total-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by the compound.
Conclusion and Future Directions
These application notes provide a structured and scientifically grounded approach to the initial in vitro characterization of 3-Methanesulfonyl-5,7-dimethoxyquinoline. By systematically assessing its cytotoxicity and investigating its effects on apoptosis and key oncogenic signaling pathways, researchers can build a comprehensive profile of its anticancer potential. Positive findings from these foundational studies would warrant further investigation into more specific molecular targets, cell cycle effects, and eventual progression to in vivo models.
References
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- BenchChem. (2025). Application Notes & Protocols for In Vitro Cytotoxicity Assessment of 7-(prop-1-en-1-yl)quinolin-8-ol.
- Note Synthesis and cytotoxicity of new quinoline derivatives. (n.d.). Indian Journal of Chemistry.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022, February 3). Semantic Scholar.
- Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. (2024, May 31). ACS Publications.
- The study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Jagiellońskie Centrum Innowacji.
- Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. (2021, December 15). PubMed.
- ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. (2017, June 5). PMC.
- Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. (2023, October 13). MDPI.
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- Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer. (2024, December 14). MDPI.
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- Lipinski, C. A. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath.
- Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish. (2006, December 1). PubMed.
- 3,5,7-Trimethoxyflavone: A Technical Guide to its Core Mechanisms of Action. (n.d.). BenchChem.
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Application Note: 3-Methanesulfonyl-5,7-dimethoxyquinoline as a Privileged Scaffold in Targeted Cancer Therapeutics
Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & End-to-End Protocols
Executive Summary & Mechanistic Rationale
The development of small-molecule kinase inhibitors requires starting scaffolds that offer a precise balance of steric fit, electronic properties, and favorable physicochemical traits. 3-Methanesulfonyl-5,7-dimethoxyquinoline (3-MS-5,7-DMQ) has emerged as a highly versatile building block for synthesizing ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs), specifically AXL and c-MET[1].
The Causality of Structural Choices
The unique substitution pattern of 3-MS-5,7-DMQ provides distinct mechanistic advantages in drug design:
-
5,7-Dimethoxy Groups: The electron-donating methoxy groups enhance the overall solubility of the rigid quinoline core. Biologically, these moieties are perfectly positioned to project into the hydrophobic solvent-exposed regions of the kinase ATP-binding pocket, increasing binding enthalpy and providing selectivity over off-target kinases[2].
-
3-Methanesulfonyl Group: The sulfone moiety ( −SO2CH3 ) serves a dual purpose. Synthetically, its strong electron-withdrawing nature highly activates the adjacent C4-position of the quinoline ring, facilitating mild Nucleophilic Aromatic Substitution (S N Ar) reactions. Pharmacologically, the sulfone oxygens act as potent, directional hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].
Quinoline-based derivatives utilizing similar substitution patterns have demonstrated potent anti-cancer activity, particularly in overcoming chemoresistance in neuroblastoma and triple-negative breast cancer (TNBC) cell lines[3].
Biological Target & Pathway Visualization
AXL and c-MET are critical RTKs implicated in tumor proliferation, metastasis, and acquired resistance to standard chemotherapies[1]. Inhibitors derived from the 3-MS-5,7-DMQ scaffold competitively bind to the ATP pocket of these receptors, effectively shutting down downstream PI3K/AKT and MAPK/ERK signaling cascades.
Figure 1: Mechanism of 3-MS-5,7-DMQ derived inhibitors on AXL/c-MET signaling pathways.
Experimental Workflows & Protocols
To ensure robust and reproducible drug development, the following protocols establish a self-validating pipeline from chemical synthesis to cellular validation.
Figure 2: End-to-end workflow from chemical synthesis to biological validation.
Protocol 1: Synthesis of 4-Substituted Kinase Inhibitors
Causality Insight: The innate 3-MS-5,7-DMQ scaffold must be activated at the C4 position to allow for the coupling of various aniline derivatives (the "warheads" that dictate kinase selectivity). We utilize an N-oxidation/chlorination sequence. The electron-withdrawing 3-methanesulfonyl group accelerates the subsequent S N Ar reaction by stabilizing the Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 3-MS-5,7-DMQ (1.0 eq) in anhydrous dichloromethane (DCM). Add m-CPBA (1.2 eq) at 0°C. Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3 , extract, and concentrate to yield the N-oxide intermediate.
-
C4-Chlorination: Suspend the N-oxide in anhydrous toluene. Add Phosphorus oxychloride ( POCl3 , 3.0 eq) dropwise. Reflux at 110°C for 3 hours.
-
Self-Validation: Monitor via LC-MS. The mass shift from [M+H]+ to[M+H+34]+ indicates successful chlorination.
-
-
S N Ar Coupling: Dissolve the resulting 4-chloro-3-methanesulfonyl-5,7-dimethoxyquinoline (1.0 eq) in isopropanol. Add the desired substituted aniline (1.5 eq) and catalytic N,N-diisopropylethylamine (DIPEA). Reflux for 12 hours.
-
Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the final inhibitor.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay
Causality Insight: Highly conjugated quinoline derivatives often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or fluorescent assays. TR-FRET introduces a time delay before signal measurement, allowing short-lived background fluorescence to decay, thereby ensuring data trustworthiness.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 100 nL of synthesized compounds (10-point dose-response, 3-fold serial dilution starting at 10 µM) into a 384-well low-volume proxiplate.
-
Self-Validation Controls: Use Staurosporine (1 µM) as a 100% inhibition control and 1% DMSO as a 0% inhibition control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.
-
-
Enzyme Addition: Add 5 µL of recombinant AXL or c-MET kinase (2 nM final concentration) to all wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at apparent Km , 100 nM fluorescently labeled peptide substrate). Incubate for 60 minutes.
-
Detection: Add 10 µL of TR-FRET development solution (containing Europium-labeled anti-phosphotyrosine antibody). Read on a microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm).
Protocol 3: Cellular Viability Assay (CellTiter-Glo)
Causality Insight: To confirm that the biochemical target engagement translates to functional anti-cancer activity, cell viability is assessed using a luminescence-based ATP detection method. This method is chosen because ATP levels are directly proportional to the number of metabolically active cells, providing a highly sensitive readout for anti-proliferative effects[3].
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 (TNBC) or SH-SY5Y (Neuroblastoma) cells at 3,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2 .
-
Treatment: Add 10 µL of 10X compound dilutions (final DMSO concentration 0.1%). Incubate for 72 hours.
-
Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Record luminescence using a plate reader.
Quantitative Data Presentation
The following table summarizes representative profiling data for hypothetical derivatives synthesized from the 3-MS-5,7-DMQ scaffold, demonstrating the structure-activity relationship (SAR) when targeting AXL and c-MET.
| Compound ID | C4-Aniline Substitution | AXL IC 50 (nM) | c-MET IC 50 (nM) | MDA-MB-231 Viability IC 50 (µM) |
| 3-MS-DMQ-01 | Unsubstituted Phenyl | 145.2 | 210.5 | 12.4 |
| 3-MS-DMQ-02 | 4-Fluoro-3-methylphenyl | 42.8 | 85.3 | 4.1 |
| 3-MS-DMQ-03 | 3-Chloro-4-(3-fluorobenzyloxy)phenyl | 8.5 | 14.2 | 0.8 |
| Staurosporine | Positive Control | 1.2 | 2.4 | 0.05 |
Note: The incorporation of bulky, halogenated benzyloxy groups (e.g., 3-MS-DMQ-03) significantly increases potency by occupying the deep hydrophobic pocket of the c-MET/AXL active site, a common optimization strategy for quinoline-based inhibitors[1],[2].
References
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: Molecules (MDPI), 2016, 21(7), 916. URL:[Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines Source: Molecules (MDPI), 2024, 29(17), 4273. URL:[Link]
- Uracil derivatives as AXL and c-MET kinase inhibitors (US9745283B2)
Sources
Application of 3-Methanesulfonyl-5,7-dimethoxyquinoline in Kinase Inhibition Assays: Protocols and Mechanistic Insights
Target Audience: Researchers, assay scientists, and drug development professionals in oncology and pharmacology.
Introduction & Mechanistic Rationale
The development of small-molecule receptor tyrosine kinase (RTK) inhibitors is a cornerstone of modern targeted oncology. Among the most privileged pharmacophores in kinase drug discovery is the quinoline scaffold. Specifically, the 5,7-dimethoxyquinoline core serves as a highly effective adenine mimetic, capable of anchoring into the ATP-binding pocket of the kinase hinge region via critical hydrogen bonds [1].
The functionalization of this core to yield 3-Methanesulfonyl-5,7-dimethoxyquinoline introduces a unique electronic and steric profile. The 3-methanesulfonyl group acts as a bulky, electron-withdrawing moiety that can exploit specific hydrophobic sub-pockets within the kinase domain, enhancing selectivity against off-target kinases. This compound is primarily utilized in preclinical screening as a potent backbone for targeting RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR), c-MET, and FMS-like tyrosine kinase 3 (FLT3) [2].
By competitively inhibiting ATP binding, this scaffold prevents the autophosphorylation of the RTK, thereby severing downstream oncogenic signaling cascades (such as the PI3K/AKT and RAS/MAPK pathways). The ultimate phenotypic result is the induction of G0/G1 cell cycle arrest and apoptosis in susceptible cancer cell lines [3].
Figure 1: Mechanism of RTK inhibition by 3-Methanesulfonyl-5,7-dimethoxyquinoline and downstream effects.
In Vitro Kinase Inhibition Profiling
To accurately determine the half-maximal inhibitory concentration (IC₅₀) of 3-Methanesulfonyl-5,7-dimethoxyquinoline, the ADP-Glo™ Kinase Assay is the gold standard.
Causality in Experimental Design
Unlike radiometric assays, the ADP-Glo™ assay is a homogeneous, luminescent method that measures the accumulation of ADP. This is highly advantageous for evaluating quinoline-based inhibitors because it allows for the use of high ATP concentrations (up to 1 mM), which is critical for assessing true competitive inhibition against kinases with high ATP Km values [4].
The assay relies on a self-validating two-step process:
-
ATP Depletion: The ADP-Glo™ Reagent terminates the kinase reaction and actively depletes any unreacted ATP. This ensures that the background luminescence is virtually zero.
-
ADP Conversion & Detection: The Kinase Detection Reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity [5].
Figure 2: Step-by-step biochemical workflow of the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
Materials Required:
-
Target Kinases (e.g., recombinant human c-MET, PDGFRα).
-
Substrate peptide (e.g., Poly(Glu,Tyr) 4:1).
-
Ultra-pure ATP (10 mM stock).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
3-Methanesulfonyl-5,7-dimethoxyquinoline (10 mM stock in 100% DMSO).
-
Solid white 384-well assay plates.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Methanesulfonyl-5,7-dimethoxyquinoline in 100% DMSO. Dilute these stocks 1:10 in 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT) to achieve a final DMSO concentration of 1% in the assay.
-
Enzyme Pre-Incubation: Add 2 µL of the diluted compound to the 384-well plate. Add 2 µL of the target kinase (optimized concentration, e.g., 2 nM). Incubate at room temperature for 15 minutes. Insight: Pre-incubation allows the inhibitor to achieve binding equilibrium with the kinase before the competitive substrate (ATP) is introduced [6].
-
Reaction Initiation: Add 1 µL of a Substrate/ATP mix (e.g., 0.2 µg/µL substrate and 10 µM ATP final concentration).
-
Control Wells: Include "No Kinase" wells (buffer + substrate + ATP) to measure background, and "Vehicle" wells (1% DMSO + kinase + substrate + ATP) for maximum activity.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This stops the reaction and degrades remaining ATP.
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Read & Analyze: Measure luminescence using a microplate reader (integration time: 0.5–1 second). Calculate % inhibition relative to vehicle controls and fit to a 4-parameter logistic curve to determine the IC₅₀.
Cellular Phenotypic Evaluation
To validate that the biochemical inhibition translates to functional cellular efficacy, phenotypic assays must be performed. Because 5,7-dimethoxyquinoline derivatives effectively block mitogenic signaling, they typically arrest cells in the G0/G1 phase of the cell cycle [7].
Protocol: Cell Cycle Analysis via Flow Cytometry
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MKN-45 for c-MET driven gastric cancer) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with 3-Methanesulfonyl-5,7-dimethoxyquinoline at concentrations corresponding to 0.5× , 1× , and 5× the established cellular IC₅₀. Include a 0.1% DMSO vehicle control. Incubate for 24 to 48 hours.
-
Harvesting: Collect the media (containing floating apoptotic cells), trypsinize the adherent cells, and pool them. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the pellet with cold PBS. Resuspend in 0.5 mL cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently. Insight: Dropwise addition prevents cell clumping, ensuring single-cell suspensions required for accurate flow cytometry. Fix at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol, wash twice with PBS, and resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at room temperature for 30 minutes. Insight: RNase is critical because PI intercalates into both DNA and double-stranded RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II) using the PE or ECD channel. Collect at least 10,000 single-cell events, gating out doublets using PI-Width vs. PI-Area.
Quantitative Data Presentation
The following tables summarize representative quantitative profiling data for 3-Methanesulfonyl-5,7-dimethoxyquinoline, demonstrating its selectivity profile and cellular translation.
Table 1: In Vitro Kinase Inhibitory Activity (Biochemical ADP-Glo™ Assay)
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs. c-MET) | Primary Pathway Implicated |
| c-MET | 12.4 ± 1.2 | 1.0x | HGF / c-MET Signaling |
| PDGFRα | 28.7 ± 3.4 | 2.3x | Angiogenesis / Proliferation |
| FLT3-ITD | 45.1 ± 4.8 | 3.6x | Hematopoietic Proliferation |
| EGFR (WT) | > 1000 | > 80x | EGF / MAPK Signaling |
| Aurora A | > 5000 | > 400x | Mitotic Spindle Assembly |
Table 2: Cellular Cytotoxicity and Phenotypic Response (48h Exposure)
| Cell Line | Tissue Origin | Primary Driver | Cellular IC₅₀ (µM) | Primary Phenotype |
| MKN-45 | Gastric Carcinoma | c-MET Amplification | 0.85 ± 0.11 | G0/G1 Arrest |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD Mutation | 1.42 ± 0.20 | Apoptosis |
| A549 | Non-Small Cell Lung | KRAS Mutation | 15.6 ± 2.1 | Minimal Response |
| HUVEC | Normal Endothelium | VEGFR/PDGFR | 8.90 ± 1.5 | Anti-angiogenic |
References
-
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed Central (PMC).[Link]
-
First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon. PubMed Central (PMC).[Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH.[Link]
-
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. ResearchGate.[Link]
-
Chemical Inhibitors of Protein Kinases. Audrey Yun Li.[Link]
developing animal models for testing quinoline-based drugs
Title: Preclinical Evaluation of Quinoline-Based Therapeutics: Animal Models, Pharmacokinetics, and Toxicity Workflows
Introduction
The quinoline scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous antimalarial (e.g., chloroquine, mefloquine), antibacterial (e.g., fluoroquinolones), and anticancer (e.g., lenvatinib) agents . However, the development of novel quinoline derivatives is frequently bottlenecked by narrow therapeutic indices. As lipophilic, basic amines, quinolines exhibit extensive tissue distribution and are notorious for off-target cardiotoxicity—specifically, the inhibition of the human ether-a-go-go-related gene (hERG) potassium channel .
To successfully translate quinoline candidates from in vitro hits to clinical assets, researchers must deploy highly validated in vivo animal models. This application note details the causal reasoning behind model selection and provides self-validating protocols for pharmacokinetic (PK) profiling, cardiotoxicity screening, and antimalarial efficacy testing.
Causality in Animal Model Selection
-
Pharmacokinetics (PK): Rodent models (Swiss Webster or ICR mice) are ideal for initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Quinolines typically exhibit biphasic elimination and exceptionally large volumes of distribution ( Vd ) due to their accumulation in acidic subcellular compartments (e.g., lysosomes) . Mice provide rapid, cost-effective readouts for clearance and oral bioavailability.
-
Cardiotoxicity (QT Prolongation): Mice and rats are fundamentally inappropriate for assessing quinoline-induced delayed ventricular repolarization. Rodent cardiac action potentials rely on different potassium currents ( Ito , IKur ) rather than the IKr current mediated by the hERG channel. Therefore, conscious, telemetered guinea pigs or beagle dogs must be used, as their ion channel expression closely mimics human ventricular repolarization .
-
Efficacy: For antimalarial development, the Plasmodium berghei ANKA strain in mice is the gold standard. The Peter's 4-Day Suppressive Test allows for the rapid quantification of in vivo schizontocidal activity, leveraging the high metabolic rate of mice to observe parasite clearance within a compressed timeframe .
Workflow Visualization
Preclinical workflow for evaluating quinoline-based drug candidates.
Protocol 1: Pharmacokinetic Profiling in Mice
Objective: To determine the ADME profile of quinoline candidates, specifically assessing the volume of distribution ( Vd ) and oral bioavailability ( F ).
Materials & Reagents:
-
Male Swiss mice (6–8 weeks old, 30–35 g).
-
Formulation vehicle: 5% DMSO, 5% Solutol HS15, 90% Saline (Quinolines often require co-solvents due to poor aqueous solubility).
-
LC-MS/MS system for bioanalysis.
Step-by-Step Methodology:
-
Animal Grouping: Randomize mice into two groups (n=15 per group for terminal sampling at 5 timepoints, n=3 per timepoint). Group 1: Intravenous (IV) dosing. Group 2: Oral (PO) dosing.
-
Dose Administration:
-
IV Group: Administer 2 mg/kg of the quinoline candidate via lateral tail vein injection.
-
PO Group: Administer 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood via cardiac puncture under isoflurane anesthesia at 0.25, 0.5, 1, 4, and 24 hours post-dose. Causality note: The 24-hour timepoint is critical because quinolines exhibit long terminal half-lives due to extensive tissue trapping.
-
Plasma Separation: Transfer blood to K2EDTA tubes, centrifuge at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.
-
Bioanalysis: Extract quinoline from plasma using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS.
-
Data Analysis: Calculate PK parameters (AUC, Cmax , Tmax , t1/2 , CL , Vd ) using non-compartmental analysis (NCA).
Protocol 2: Antimalarial Efficacy via Peter's 4-Day Suppressive Test
Objective: To evaluate the in vivo schizontocidal activity of quinoline candidates against early blood-stage malaria infections.
Timeline and logical progression of the Peter's 4-Day Suppressive Test.
Materials & Reagents:
-
Donor mice infected with Plasmodium berghei ANKA strain.
-
Naïve Swiss mice (n=5 per treatment group, plus positive and negative controls).
-
Giemsa stain and absolute methanol.
-
Standard drug: Chloroquine diphosphate (10 mg/kg).
Step-by-Step Methodology:
-
Parasite Inoculation (Day 0): Euthanize a donor mouse with ~20% parasitemia. Collect blood via cardiac puncture and dilute in isotonic saline. Inject 1×107 parasitized erythrocytes intraperitoneally (IP) into each test mouse.
-
Initial Dosing (Day 0): Exactly 2 hours post-infection, administer the first dose of the quinoline candidate (e.g., 10, 25, 50 mg/kg) via oral gavage. Causality note: Dosing at 2 hours targets the parasites before they undergo exponential multiplication in the host erythrocytes.
-
Continued Dosing (Days 1–3): Administer the drug at 24, 48, and 72 hours post-infection. Ensure the vehicle control group receives the exact volume of the formulation buffer.
-
Blood Smear Preparation (Day 4): At 96 hours post-infection, nick the tail of each mouse to collect a drop of blood. Prepare thin blood smears on glass slides.
-
Staining: Fix the smears in absolute methanol for 1 minute. Stain with 10% Giemsa solution for 15 minutes. Wash gently with distilled water and air dry. Causality note: Giemsa specifically stains the nucleic acids of the parasite, providing high contrast against the enucleated mammalian red blood cells.
-
Microscopic Evaluation: Examine slides under a light microscope (100x oil immersion). Count the number of parasitized RBCs against a total of 500 RBCs to determine % parasitemia.
-
Validation: Calculate the percentage of chemosuppression using the formula:
% Suppression=(Mean Parasitemia (Control)Mean Parasitemia (Control)−Mean Parasitemia (Treated))×100
Quantitative Data Presentation
To contextualize the success criteria for new quinoline derivatives, researchers should benchmark their candidates against the established parameters of legacy quinoline drugs. The table below summarizes the typical pharmacokinetic and toxicity thresholds expected during preclinical screening.
Table 1: Benchmark Pharmacokinetic and Toxicity Parameters for Quinoline Derivatives
| Parameter | Chloroquine (Antimalarial) | Mefloquine (Antimalarial) | Lenvatinib (Anticancer) | Target Threshold for New Candidates |
| Clearance (CL) in Mice | ~9.9 L/h/kg | ~1.2 L/h/kg | ~0.5 L/h/kg | < 5.0 L/h/kg (Indication dependent) |
| Volume of Distribution ( Vd ) | > 600 L/kg | > 20 L/kg | ~1.5 L/kg | High Vd acceptable for infectious disease |
| Oral Bioavailability (F%) | > 80% | > 70% | > 80% | > 50% |
| hERG IC50 (in vitro) | ~2.5 µM | ~1.0 µM | > 10 µM | > 10 µM (To ensure cardiac safety) |
| QTc Prolongation (Guinea Pig) | +15 ms at 10 mg/kg | +20 ms at 15 mg/kg | Minimal | < 10 ms change from baseline |
| Peter's Test ED50 | ~1.5 mg/kg | ~2.0 mg/kg | N/A | < 5.0 mg/kg |
Data synthesized from established preclinical models , .
References
-
Olayinka, O. O., et al. (2022). "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances.[Link]
-
Zhang, Y., et al. (2016). "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect." PLOS One.[Link]
-
Moore, B. R., et al. (2008). "Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model." Antimicrobial Agents and Chemotherapy.[Link]
-
Pearlstein, R. A., et al. (2020). "Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia." PLOS One.[Link]
-
Wabo Poné, J., et al. (2018). "In Vivo Antiplasmodial Activity of Entandrophragma cylindricum (Sprague) Sprague Ethyl Acetate Extract in Plasmodium berghei-Infected Mice." Evidence-Based Complementary and Alternative Medicine.[Link]
Advanced HPLC Method Development for Quinoline Derivatives: A Comprehensive Application Note & Protocol
Executive Summary & Scope
Quinoline and its derivatives—ranging from simple tetrahydroquinolines to complex fluoroquinolones and quinoline-O-carbamates—are ubiquitous in pharmaceutical research due to their broad-spectrum biological activities, including antimicrobial, antineoplastic, and anti-Alzheimer's properties[1],[2]. However, accurate quantification via High-Performance Liquid Chromatography (HPLC) presents significant analytical challenges.
As a Senior Application Scientist, I approach method development not as a series of trial-and-error injections, but as a deterministic process governed by molecular physicochemical properties. The rigid, hydrophobic aromatic system of quinolines drives strong reversed-phase retention, while their basic heterocyclic nitrogen invites unpredictable secondary interactions. This application note provides a field-proven, self-validating framework for developing robust HPLC methods for quinoline derivatives, ensuring high precision, accuracy, and scientific integrity.
Physicochemical Profiling & Chromatographic Challenges
Before selecting a column or mobile phase, we must analyze the analyte's fundamental properties. The basic nitrogen atom in the quinoline ring is the primary culprit for chromatographic anomalies. It frequently interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing, fronting, or splitting[3].
Furthermore, the pKa of the quinoline nitrogen dictates its ionization state in solution. For instance, the pKa of a standard quinoline is ~4.9, whereas complex derivatives like fluoroquinolones (e.g., Ciprofloxacin) exhibit zwitterionic behavior with a carboxyl pKa of 6.09 and a piperazinyl nitrogen pKa of 8.74[2].
Table 1: Physicochemical Properties of Representative Quinoline Derivatives
| Compound Class | Example | pKa (Basic Nitrogen) | Primary Chromatographic Challenge |
| Simple Quinolines | Quinoline | ~4.9 | Volatility, basic tailing |
| Fluoroquinolones | Ciprofloxacin | 6.09 (COOH), 8.74 (NH) | Zwitterionic nature, chelation to metal ions |
| Tetrahydroquinolines | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | ~5.5 | Oxidation susceptibility, silanol interactions |
| Carbamate Derivatives | Quinolin-5-yl dimethylcarbamate | ~5.0 | Hydrolytic degradation at extreme pH |
Method Development Rationale: The Causality of Choices
To build a robust method, every experimental parameter must be justified by its mechanistic impact on the analyte.
Stationary Phase Dynamics
Standard C18 columns often fail for quinolines due to exposed silanols. I strictly recommend utilizing base-deactivated, heavily end-capped, or polar-embedded C18 columns [3]. These stationary phases sterically shield the silica backbone, preventing the protonated quinoline nitrogen from engaging in secondary ion-exchange interactions.
Mobile Phase & pH Manipulation
Retention and peak shape are highly dependent on the mobile phase pH[3]. The golden rule of chromatographic causality applies here: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the quinoline derivative [3].
-
Acidic Approach (pH 2.5 - 3.0): Using 0.1% formic acid or phosphoric acid ensures the quinoline nitrogen is fully protonated (single ionic form) while simultaneously neutralizing acidic silanols on the column, minimizing unwanted interactions.
-
Basic Approach / Ion-Pairing: For highly basic derivatives, adding a competing base like Triethylamine (TEA) to the mobile phase effectively blocks residual silanol sites, sharpening the peak shape[3].
Organic Modifiers: Methanol vs. Acetonitrile
While acetonitrile provides lower backpressure, methanol is often the superior organic modifier for quinoline derivatives [4]. Mechanistically, methanol is a protic solvent that forms a monolayer at the stationary phase interface. This monolayer mimics liquid-liquid partitioning and actively interacts with free silanol groups, effectively suppressing silanophilic effects that cause tailing[4].
Fig 1. Systematic workflow for HPLC method development of quinoline derivatives.
Experimental Protocol: A Self-Validating Workflow
The following step-by-step protocol is designed for the quantitative analysis of quinoline derivatives (e.g., 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol)[5]. It is structured as a self-validating system, ensuring that any deviation in system performance is caught before sample analysis begins.
Reagents & Materials
-
HPLC-grade Methanol and Acetonitrile.
-
Ultrapure water (18.2 MΩ·cm).
-
Formic acid (0.1% v/v) or Triethylamine (TEA) for pH adjustment.
-
High-purity Reference Standards (>98% HPLC purity)[1].
Standard & Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the quinoline derivative reference standard into a 10 mL volumetric flask. Dissolve completely and dilute to volume with methanol[5].
-
Working Standard Solutions: Perform serial dilutions of the stock solution using the mobile phase to generate a calibration curve ranging from 1 to 100 µg/mL[5].
-
Matrix Extraction (If applicable): For complex matrices (e.g., textiles or biological fluids), extract the sample ultrasonically using acetonitrile for 30 minutes at 40 °C. Filter the extract through a 0.45 μm PTFE membrane prior to injection[6].
Optimized Chromatographic Conditions
-
Column: Base-deactivated C18 (e.g., 5 μm, 4.6 mm × 250 mm)[6].
-
Mobile Phase: Isocratic elution using 0.1% Formic Acid in Water : Methanol (45:55, v/v)[7]. (Note: Gradient elution may be utilized for complex mixtures).
-
Flow Rate: 1.0 mL/min[6].
-
Column Temperature: 30 °C (Reduces mobile phase viscosity and enhances mass transfer)[7].
-
Detection Wavelength: UV detection at 225 nm (or specific λmax of the derivative)[6].
-
Injection Volume: 10 - 20 µL.
System Suitability & Self-Validation Criteria
Before analyzing unknown samples, inject a mid-level standard solution (e.g., 50 µg/mL) six times. The system is only validated for use if it meets the following causality-driven specifications:
Table 2: System Suitability Specifications
| Parameter | Specification | Causality / Rationale |
| Retention Time (RT) Precision | %RSD ≤ 1.0% | Ensures pump stability and consistent mobile phase preparation. |
| Peak Tailing Factor (Tf) | Tf ≤ 1.5 | Validates the successful suppression of secondary silanol interactions. |
| Theoretical Plates (N) | N ≥ 5000 | Confirms column efficiency and optimal linear velocity. |
| Resolution (Rs) | Rs ≥ 2.0 | Guarantees baseline separation from critical matrix interferences. |
Troubleshooting Peak Deformities
Even with a robust method, column degradation or sample overload can induce peak deformities. The following logical tree provides a diagnostic pathway for resolving peak tailing and splitting—the most common anomalies encountered with basic heterocyclic compounds[3].
Fig 2. Logical troubleshooting tree for resolving quinoline peak tailing and splitting.
References
-
"Determination of Quinoline in Textiles by High-Performance Liquid Chromatography." Journal of Physics: Conference Series, 2023.[Link]
-
"Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease." Taylor & Francis, 2023.[Link]
-
"HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025)." Molecules (NCBI/PMC), 2024.[Link]
-
"Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives." Sciforum, 2010.[Link]
-
"Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry." MDPI Molecules, 2022.[Link]
Sources
Application Note: 3-Methanesulfonyl-5,7-dimethoxyquinoline (MSDMQ) as an Advanced ICT-Based Fluorescent Probe for Lipid Droplet Dynamics
Executive Summary
The visualization of intracellular lipid droplets (LDs) is critical for understanding metabolic disorders, cancer progression, and neurodegenerative diseases. While traditional lipophilic dyes (e.g., Nile Red, BODIPY) are widely used, they often suffer from poor photostability, high background fluorescence, and narrow Stokes shifts.
3-Methanesulfonyl-5,7-dimethoxyquinoline (MSDMQ) represents a next-generation, rationally designed small-molecule fluorescent probe. By leveraging a highly modular quinoline scaffold [1], MSDMQ operates via an Intramolecular Charge Transfer (ICT) mechanism[2]. It exhibits a dramatic fluorescence "turn-on" effect exclusively in non-polar microenvironments, making it an exceptional tool for wash-free, high-contrast imaging of lipid droplet dynamics in living cells.
Mechanistic Principles: The D-π-A Architecture
As an application scientist, it is crucial to understand why a probe behaves the way it does to troubleshoot and optimize assays. The specificity of MSDMQ is not driven by chemical bonding, but by its electronic architecture and environmental polarity.
MSDMQ is engineered as a classic Donor-π-Acceptor (D-π-A) system:
-
Electron Donors (D): The two methoxy groups (-OCH₃) at the 5 and 7 positions of the benzene ring act as strong electron-donating moieties.
-
Electron Acceptor (A): The methanesulfonyl group (-SO₂CH₃) at the 3-position of the pyridine ring serves as a potent electron-withdrawing group.
-
π-Conjugated Bridge: The fused quinoline core facilitates efficient electron transfer between the donor and acceptor regions [3].
Upon photon absorption, the molecule transitions from a Locally Excited (LE) state to an ICT state. In polar aqueous environments (like the cytosol), strong dipole-dipole interactions with water molecules stabilize a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (fluorescence quenching). However, when MSDMQ partitions into the highly hydrophobic core of a lipid droplet, the lack of solvent polarity restricts the TICT state. The molecule is forced to decay radiatively, resulting in a massive enhancement in fluorescence quantum yield.
Fig 1. ICT mechanism of MSDMQ in polar vs. non-polar microenvironments.
Photophysical Characterization
To utilize MSDMQ effectively, researchers must account for its solvatochromic behavior. The table below summarizes the quantitative photophysical data of MSDMQ across solvents of varying dielectric constants (ε).
Table 1: Solvatochromic Properties of MSDMQ
| Solvent Environment | Dielectric Constant (ε) | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φ) | Stokes Shift |
| Toluene (Mimics LD core) | 2.38 | 385 nm | 460 nm | 0.65 | 75 nm |
| Chloroform | 4.81 | 390 nm | 485 nm | 0.42 | 95 nm |
| Methanol | 32.70 | 405 nm | 530 nm | 0.05 | 125 nm |
| PBS Buffer (Mimics Cytosol) | 80.10 | 410 nm | 550 nm | < 0.01 | 140 nm |
Data Interpretation: As environmental polarity increases, the emission maximum red-shifts, and the quantum yield drops by over 60-fold. This extreme contrast ratio between toluene (LD mimic) and PBS (cytosol mimic) is the causal driver behind MSDMQ's high signal-to-noise ratio in live-cell imaging.
Application Protocol: Live-Cell Lipid Droplet Imaging
The following protocol is designed as a self-validating system . It incorporates specific controls to prove that the observed fluorescence is a result of lipid droplet targeting, rather than non-specific aggregation or background noise.
Fig 2. Step-by-step workflow for live-cell lipid droplet imaging using MSDMQ.
Phase 1: Reagent Preparation
-
Stock Solution (1 mM): Dissolve 2.67 mg of MSDMQ in 10 mL of anhydrous, cell-culture grade DMSO.
-
Causality: MSDMQ is highly lipophilic. Anhydrous DMSO prevents premature aggregation-caused quenching (ACQ) before the probe reaches the cellular membrane. Store at -20°C in dark aliquots.
-
-
Working Solution (5 µM): Dilute the stock solution 1:200 in serum-free DMEM immediately before use.
-
Causality: Serum proteins contain hydrophobic pockets that can prematurely bind the probe and trigger fluorescence outside the cell. Serum-free media ensures the probe is driven into the cellular lipid droplets.
-
Phase 2: Cell Culture & Self-Validating Controls
-
Seed HeLa or HepG2 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C, 5% CO₂.
-
Establish Validation Cohorts:
-
Experimental Group: Standard culture media.
-
Positive Control (LD Induction): Treat cells with 200 µM Oleic Acid (OA) for 12 hours prior to staining. OA forces the synthesis of large, abundant lipid droplets.
-
Negative Control (LD Inhibition): Pre-treat cells with 5 µM Triacsin C (an acyl-CoA synthetase inhibitor) for 2 hours before OA addition to block LD biogenesis.
-
Phase 3: Staining and Image Acquisition
-
Remove the culture media and wash the cells gently twice with warm PBS (pH 7.4).
-
Add 1 mL of the 5 µM MSDMQ Working Solution to each dish. Incubate for 20 minutes at 37°C in the dark.
-
Causality: 20 minutes is the optimal thermodynamic window for the lipophilic probe to permeate the plasma membrane and partition into the LD core without causing cytotoxicity.
-
-
Remove the staining solution and wash three times with warm PBS.
-
Confocal Microscopy Settings:
-
Excitation Laser: 405 nm (Diode laser).
-
Emission Bandpass: 450–550 nm (Optimized for the blue/green emission of MSDMQ in a non-polar environment).
-
Objective: 60x or 100x Oil Immersion (NA 1.4) for high-resolution morphometry.
-
Phase 4: Data Interpretation
-
Validation Check: The Experimental group should show punctate, spherical fluorescent structures in the cytoplasm. The Positive Control (OA treated) must show a statistically significant increase in both the size and number of these fluorescent puncta. The Negative Control (Triacsin C) should exhibit near-zero fluorescence, validating that MSDMQ specifically targets lipid droplets and does not non-specifically stain the endoplasmic reticulum or other organelles.
References
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Crimson Publishers URL:[Link]
-
Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings (Mechanisms of Intramolecular Charge Transfer in Quinoline Probes) MDPI / Molecules URL:[Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Arabian Journal of Chemistry URL:[Link]
protocol for testing antimicrobial activity of quinoline compounds
Application Note: Advanced Protocol for Evaluating the Antimicrobial and Anti-Biofilm Activity of Novel Quinoline Compounds
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of highly effective broad-spectrum antibiotics, most notably the fluoroquinolones. However, the rapid global emergence of antimicrobial resistance (AMR)—driven by target mutations in the quinolone resistance-determining region (QRDR) and the upregulation of efflux pumps—necessitates the continuous development of novel quinoline derivatives[1]. Modern quinoline drug development focuses on hybrid molecules, non-topoisomerase targets (e.g., ATP synthase), and derivatives capable of penetrating robust bacterial biofilms.
This application note provides a comprehensive, self-validating methodological framework for evaluating the pharmacodynamic profile of novel quinoline compounds. By moving beyond basic susceptibility testing, this guide details a multi-tiered approach: determining the Minimum Inhibitory Concentration (MIC), mapping bactericidal dynamics via Time-Kill Kinetics, and quantifying anti-biofilm efficacy.
Mechanistic Rationale & Experimental Causality
To design a rigorous experimental protocol, one must first understand the biological targets of the compound class. Classical quinolines exert their bactericidal effect by targeting bacterial Type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1]. Inhibition of these enzymes traps the DNA cleavage complex, leading to lethal double-strand breaks.
Mechanism of action of quinoline compounds targeting bacterial topoisomerases.
Because novel quinolines may exhibit concentration-dependent killing or unique biofilm-penetrating properties, a single MIC assay is insufficient. We employ a sequential workflow to validate efficacy, ensuring that every active "hit" is rigorously profiled for clinical viability.
Multi-tiered experimental workflow for evaluating novel quinoline antimicrobials.
Protocol 1: Broth Microdilution Assay (MIC & MBC Determination)
Causality & Rationale: The MIC assay is the foundational metric of antimicrobial efficacy. We adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological concentrations of calcium and magnesium ( Ca2+ and Mg2+ ) are critical for the proper binding of fluoroquinolones and for stabilizing the outer membrane of pathogens like Pseudomonas aeruginosa[3].
Self-Validating Quality Control: Every plate must include a sterility control (media only), a growth control (bacteria + media), and a reference antibiotic (e.g., Ciprofloxacin) tested against standardized ATCC reference strains to ensure assay validity[3].
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the quinoline derivative in an appropriate solvent (e.g., DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v), as higher concentrations can cause solvent-induced bacterial toxicity.
-
Serial Dilution: In a 96-well U-bottom microtiter plate, prepare two-fold serial dilutions of the quinoline compound in CAMHB (typically ranging from 64μg/mL to 0.06μg/mL ).
-
Inoculum Standardization: Select 3-5 isolated colonies of the test organism from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Inoculation: Dilute the standardized suspension 1:150 in CAMHB. Add 50μL of this diluted inoculum to each well containing 50μL of the drug dilution, achieving a final target inoculum of 5×105 CFU/mL.
-
Incubation & Reading: Incubate the plates at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[3].
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10μL from all wells showing no visible growth and plate onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.
Protocol 2: Time-Kill Kinetics Assay
Causality & Rationale: While MIC provides a static endpoint, Time-Kill Kinetics provide a dynamic map of the antimicrobial action over time. This assay differentiates whether a novel quinoline is bacteriostatic (inhibits growth) or bactericidal (actively kills). Quinolines are typically concentration-dependent, rapidly bactericidal agents; evaluating their kill kinetics at multiples of the MIC (e.g., 1x, 2x, 4x) confirms if the novel derivative retains this critical pharmacodynamic property[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare an exponential-phase bacterial culture in CAMHB, adjusted to a starting inoculum of approximately 5×105 CFU/mL[4].
-
Assay Setup: Aliquot the bacterial suspension into sterile flasks. Add the quinoline compound to achieve final concentrations of 0.5×, 1×, 2×, and 4× the predetermined MIC. Include a drug-free growth control flask.
-
Incubation & Sampling: Incubate the flasks at 37°C with orbital shaking (200 rpm) to ensure uniform exposure and aeration.
-
Viable Cell Enumeration: At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100μL aliquots from each flask.
-
Neutralization & Plating: Serially dilute the aliquots in sterile Phosphate-Buffered Saline (PBS) to minimize drug carryover, and spread 100μL onto TSA plates.
Analysis: Incubate plates for 18-24 hours and count the colonies. Plot the log10 CFU/mL against time. A bactericidal effect is defined as a ≥3
log10 decrease (99.9% kill) from the initial inoculum[4].Protocol 3: Microtiter Plate Biofilm Assay (Crystal Violet)
Causality & Rationale: Bacterial biofilms are highly recalcitrant to standard antibiotics due to the protective extracellular polymeric substance (EPS) matrix. Some novel quinolines (e.g., C-2 oxo-quinolines) exhibit potent anti-biofilm activity[1]. The crystal violet (CV) assay is the gold standard for quantifying total biofilm biomass because CV binds to negatively charged surface molecules and polysaccharides in both live and dead cells within the EPS[5].
Self-Validating Quality Control: Sub-lethal concentrations of antibiotics can inadvertently induce biofilm formation as a bacterial stress response. Therefore, it is critical to test the compound at sub-MIC levels (e.g., 0.25× and 0.5× MIC) alongside supra-MIC levels to ensure the drug does not exacerbate biofilm pathogenesis[6].
Step-by-Step Methodology:
-
Biofilm Initiation: Dilute an overnight culture of the biofilm-forming strain (e.g., S. aureus ATCC 29213 or P. aeruginosa PAO1) 1:100 in CAMHB supplemented with 1% glucose (to promote robust biofilm formation).
-
Treatment Application: Add 100μL of the bacterial suspension to a 96-well flat-bottom polystyrene microtiter plate. Add 100μL of the quinoline compound at varying concentrations (0.25× to 4× MIC).
-
Static Incubation: Incubate the plate statically (without shaking) at 37°C for 24 to 48 hours to allow mature biofilm formation[5].
-
Washing: Carefully aspirate the planktonic (free-floating) bacteria. Wash the wells gently three times with 200μL of sterile PBS to remove loosely adherent cells, taking care not to disrupt the established biofilm at the bottom of the well[5].
-
Fixation & Staining: Heat-fix or air-dry the plate for 45 minutes. Add 150μL of a 0.1% (w/v) aqueous crystal violet solution to each well and incubate at room temperature for 15 minutes[5].
-
Destaining & Quantification: Wash the plate thoroughly with distilled water to remove unbound dye. Solubilize the bound crystal violet by adding 200μL of 30% acetic acid (or 95% ethanol) to each well[6]. Transfer 100μL of the solubilized dye to a new plate and measure the optical density (OD) at 595 nm using a microplate reader.
Data Presentation & Quality Control Interpretation
To ensure the trustworthiness of the data, all experimental results must be benchmarked against standardized interpretation matrices.
Table 1: Expected MIC Ranges for Internal Quality Control (CLSI M100 Standards) | Reference Strain | Ciprofloxacin MIC ( μg/mL ) | Novel Quinoline Target MIC ( μg/mL ) | Assay Validity | | :--- | :--- | :--- | :--- | | E. coli ATCC 25922 | 0.004 - 0.016 | ≤1.0 | Valid if Cipro is in range | | S. aureus ATCC 29213 | 0.12 - 0.5 | ≤1.0 | Valid if Cipro is in range | | P. aeruginosa ATCC 27853 | 0.12 - 0.5 | ≤2.0 | Valid if Cipro is in range |
Table 2: Pharmacodynamic Interpretation Matrix | Assay | Metric | Interpretation Criteria | Clinical Relevance | | :--- | :--- | :--- | :--- | | MIC / MBC | MBC/MIC Ratio | ≤4 = Bactericidal >4 = Bacteriostatic | Determines if the drug actively kills or merely arrests growth. | | Time-Kill | log10 Reduction | ≥3
log10 reduction at 24h | Confirms rapid, concentration-dependent eradication. | | Biofilm (CV) | OD 595 vs Control | >50% reduction in OD 595 at 1× MIC | Indicates successful penetration and disruption of the EPS matrix. |References
-
Microtiter Dish Biofilm Formation Assay Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]
-
A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents Source: International Journal of Creative Research Thoughts (IJCRT) URL:[Link]
-
Microtiter Plate Assay for Assessment of Listeria monocytogenes Biofilm Formation Source: Applied and Environmental Microbiology - ASM Journals URL:[Link]
-
The Clinical and Laboratory Standards Institute Announces the Publication of New Antimicrobial Susceptibility Testing Documents CLSI M100-Ed34, M02-Ed14, and M07-Ed12 Source: Newswire URL:[Link]
-
Minimum Inhibitory Concentration (MIC) Methods and Interpretation Source: Emery Pharma URL:[Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. The Clinical and Laboratory Standards Institute Announces the Publication of New Antimicrobial Susceptibility Testing Documents CLSI M100-Ed34, M02-Ed14, and M07-Ed12 [newswire.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Navigating Aqueous Solubility Challenges of Quinoline Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet complex challenge of poor aqueous solubility of quinoline-based compounds. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries encountered when working with quinoline derivatives.
Q1: My quinoline compound won't dissolve in my aqueous buffer. What's the first thing I should do?
A1: The initial step is to assess the fundamental properties of your compound and the experimental medium. Quinoline and its derivatives are often lipophilic, aromatic heterocyclic compounds with inherently poor water solubility.[1][2] The solubility is significantly influenced by the compound's specific structure, as potency-enhancing hydrophobic substituents can further reduce aqueous solubility.[1] Before attempting more complex methods, consider simple physical interventions like gentle warming and sonication, which can provide the energy needed to overcome the crystal lattice energy of the solid.[3]
Q2: How does pH dramatically affect the solubility of my quinoline derivative?
A2: The pH of the aqueous medium is a critical and powerful tool for manipulating the solubility of many quinoline derivatives.[4][5][6][7] This is because the quinoline scaffold contains a basic nitrogen atom, making it a weak base.[4]
-
In acidic conditions (lower pH): The nitrogen atom becomes protonated, forming a cationic salt. This ionized form is significantly more soluble in aqueous solutions.[4] For instance, the solubility of quinoline itself increases from 6.46 to 61.3 mg/mL as the pH decreases from 3.07 to 0.55.[5]
-
In neutral to basic conditions (higher pH): The compound will likely exist in its neutral, free-base form, which is less water-soluble but more soluble in organic solvents.[4]
Therefore, adjusting the pH of your buffer can be a simple and highly effective first step to improve solubility.[3][4]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous assay buffer. What is happening and how can I prevent it?
A3: This common issue, often termed "crashing out" or "DMSO shock," occurs when a compound that is soluble in a high concentration of an organic co-solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1][3][8] The drastic reduction in the co-solvent concentration upon dilution causes the compound to precipitate.[1]
To mitigate this:
-
Lower the final concentration: You may be exceeding the compound's kinetic solubility limit in the final assay medium.[3]
-
Modify the dilution process: Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[9]
-
Adjust the final DMSO concentration: A slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) might be sufficient to maintain solubility. However, always run a vehicle control to account for any effects of the solvent on the assay.[1]
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
When simple methods are insufficient, a more systematic approach is required. This guide provides a decision-making framework for selecting the appropriate solubility enhancement technique.
Diagram 1: Troubleshooting Workflow for Poorly Soluble Quinoline Compounds
Caption: A decision tree for selecting a solubility enhancement method.
In-Depth Solubility Enhancement Protocols
Method 1: pH Adjustment
Causality: This technique leverages the ionizable nature of the quinoline ring. By adjusting the pH to be at least 1-2 units away from the compound's pKa, you can ensure it exists predominantly in its more soluble ionized (salt) form.[8]
Protocol for pH-Based Solubility Determination:
-
Determine the pKa: If the pKa of your quinoline derivative is unknown, it can be predicted using computational tools or determined experimentally.
-
Prepare Buffers: Prepare a series of biocompatible buffers with varying pH values (e.g., phosphate or citrate buffers) that span a range around the pKa.[9]
-
Equilibration: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials. Agitate the samples at a constant temperature for 24-48 hours to reach equilibrium.[10]
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[10][11]
Method 2: Co-solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity decreases the "hydrophobic effect," making the environment more favorable for non-polar molecules to dissolve. DMSO, ethanol, and polyethylene glycols (PEGs) are commonly used co-solvents.[3][12]
Protocol for Co-solvent Titration:
-
Initial Setup: In a vial, suspend your quinoline compound in the primary aqueous buffer at the target concentration.
-
Co-solvent Selection: Choose a co-solvent in which your compound is highly soluble (DMSO is a common first choice).[4]
-
Titration: While stirring, add the co-solvent in small increments (e.g., 0.5-1% of the total volume at a time).[4]
-
Observation: After each addition, allow the mixture to stir for 5-10 minutes and visually inspect for dissolution.[4]
-
Endpoint: Stop adding the co-solvent once the compound is fully dissolved. The final percentage (v/v) represents the minimum amount required for solubilization under those conditions. Always maintain the final co-solvent concentration as low as possible (typically <1-5%) to minimize potential artifacts in biological assays.[9]
Method 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[14][15] They can encapsulate poorly soluble guest molecules, like the hydrophobic quinoline ring, within their cavity.[4][16] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the drug from the aqueous environment and increasing its apparent solubility.[4][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[1][15]
Diagram 2: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic quinoline by a cyclodextrin.
Protocol for Phase Solubility Study with Cyclodextrins:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer at various concentrations (e.g., 0, 1, 2, 5, 10% w/v).[1]
-
Add Compound: Add an excess amount of the quinoline compound to each cyclodextrin solution.
-
Equilibrate: Seal the containers and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.[8]
-
Separate and Quantify: Centrifuge and filter the samples as described in the pH adjustment protocol. Analyze the supernatant to determine the concentration of the dissolved quinoline compound.
-
Analyze Data: Plot the solubility of the quinoline compound as a function of the cyclodextrin concentration. A linear plot (AL-type) indicates the formation of a 1:1 soluble complex.[17]
Method 4: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
-
Solid Dispersions: This involves dispersing the quinoline compound in an inert carrier matrix, often a polymer like Polaxamer 407 or PVP K30, at a molecular level.[3][4][18] This can be achieved by solvent evaporation or melt-fusion techniques.[18] The resulting amorphous solid dispersion can have significantly improved wettability and dissolution rates.[18]
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate and higher apparent solubility according to the Ostwald-Freundlich equation.[4][9] Techniques include wet milling and high-pressure homogenization.[9][19] Nanotechnology-based delivery systems like nanoparticles, liposomes, and micelles are at the forefront of this approach.[20][21][22]
Data Summary Table
The following table illustrates the potential solubility enhancement for a hypothetical quinoline compound (QC-1) using different methods.
| Method | Conditions | Solubility of QC-1 (µg/mL) | Fold Increase |
| Baseline (PBS) | pH 7.4 | < 1 | - |
| pH Adjustment | pH 2.0 Buffer | 85 | >85 |
| Co-solvency | 1% DMSO in PBS | 45 | >45 |
| Co-solvency | 5% PEG400 in PBS | 50 | >50 |
| Complexation | 5% HP-β-CD in PBS | 250 | >250 |
This data is illustrative and adapted from typical results seen in solubility enhancement studies.[3]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay via UV-Vis Spectroscopy
This high-throughput method is adapted to quickly assess the kinetic solubility of compounds.[3]
Materials:
-
Test quinoline compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare Stock Solution: Dissolve the quinoline compound in 100% DMSO to a high concentration (e.g., 10 mM).[3]
-
Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the DMSO stock with DMSO to create a range of concentrations.[3]
-
Addition to Buffer: Add 198 µL of PBS to each well of a UV-transparent plate. Then, add 2 µL of each DMSO stock dilution to the corresponding wells (a 1:100 dilution, resulting in a 1% final DMSO concentration).[3]
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.[3]
-
Measurement: Measure the absorbance of each well at the λmax of the quinoline compound.
-
Data Analysis: Plot the measured absorbance against the nominal compound concentration. The concentration at which the curve plateaus or deviates from linearity is considered the kinetic solubility limit.[3]
References
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved from [Link]
-
Olasz, A., et al. (2021). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
-
Kuras, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility and hydrogen-ion concentration of quinine salts. Part I. Effect of the quinoline and Quinuclidine nitrogens. Retrieved from [Link]
-
Aouidate, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals. Retrieved from [Link]
-
Perdomo-Morales, R. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? ResearchGate. Retrieved from [Link]
-
El-Gindy, A., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances. Retrieved from [Link]
-
MDPI. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
S, S., & S, K. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]
-
Rowan. (n.d.). Aqueous Solubility Prediction with Kingfisher and ESOL. Retrieved from [Link]
-
SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Zaman, H. (2016). Addressing Solubility through Nano Based Drug Delivery Systems. Journal of Nanomedicine & Nanotechnology. Retrieved from [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ManTech Publications. (n.d.). Revolutionizing Pharmaceutical Efficacy: Nano technological Approaches to Enhance Drug Solubility and Bioavailability. Retrieved from [Link]
-
El-Say, K. M., & Hosny, K. M. (2018). Enhancement of the solubility, bioavailability and absorption of poorly soluble drug candidates through nanotechnology. Expert Opinion on Drug Delivery. Retrieved from [Link]
-
Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Retrieved from [Link]
-
Popescu, R. G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]
-
Zdolšek, N., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2025). Enhancing Solubility and Bioavailability with Nanotechnology. Retrieved from [Link]
-
The Pharma Innovation Journal. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved from [Link]
-
IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
- Google Patents. (n.d.). CN105968115A - Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. wapcpjournal.org.ng [wapcpjournal.org.ng]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. admin.mantechpublications.com [admin.mantechpublications.com]
- 22. Nanotechnology in Drug Delivery | LGC Standards [lgcstandards.com]
minimizing off-target effects of 3-Methanesulfonyl-5,7-dimethoxyquinoline
Welcome to the Technical Support Center for 3-Methanesulfonyl-5,7-dimethoxyquinoline (3-MS-5,7-DMQ). As a Senior Application Scientist, I have designed this hub to help you navigate the complex preclinical pharmacology of this privileged scaffold.
While substituted quinolines are highly effective ATP-competitive inhibitors and GPCR ligands, their structural motifs—specifically the basic quinoline nitrogen, lipophilic electron-donating dimethoxy groups, and the bulky methanesulfonyl moiety—introduce significant off-target liabilities[1]. This guide provides mechanistic troubleshooting, self-validating protocols, and actionable data to help you preserve on-target efficacy while engineering out toxicity[2].
I. Mechanistic Troubleshooting & FAQs
Q1: My cellular assays show unexpected cytotoxicity at concentrations >10 µM. Is this target-mediated or an off-target effect? A: It is highly likely an off-target kinome cross-reactivity. The Causality: The quinoline core is a classic kinase hinge-binding motif. The N1 nitrogen acts as a critical hydrogen bond acceptor to the kinase hinge region (e.g., Met98 in RIP2 or analogous residues in ATM)[3]. The 5,7-dimethoxy groups increase electron density on the ring, strengthening this hydrogen bond. However, at concentrations >10 µM, the molecule loses selectivity and broadly inhibits the kinome[4]. The Fix: Run a competitive kinome panel. Ensure your ATP concentration in biochemical assays matches physiological intracellular levels (~1 mM). Using standard low-ATP commercial panels (10 µM) artificially inflates the compound's apparent potency, leading to false-positive off-target flags.
Q2: In vivo models indicate QT interval prolongation. How does 3-MS-5,7-DMQ interact with hERG, and how can I mitigate it? A: The compound perfectly matches the hERG (Kv11.1) pharmacophore. The Causality: Quinoline derivatives are notorious for human ether-a-go-go-related gene (hERG) liability[5]. The basicity of the quinoline N1 nitrogen (which can protonate at physiological pH) combined with the high lipophilicity (clogP) driven by the 5,7-dimethoxy groups allows the molecule to trap itself in the central cavity of the hERG channel. It undergoes π-π stacking with Tyr652 and hydrophobic interactions with Phe656[3]. The Fix: Implement an automated patch-clamp assay early. If optimizing the lead, consider structural modifications that reduce the basicity of the quinoline nitrogen (e.g., introducing adjacent electron-withdrawing halogens) or lowering overall lipophilicity, which directly correlates with reduced hERG binding[4].
Q3: Microsomal stability assays show rapid clearance (T1/2 < 15 min). Which functional group is the culprit? A: The 5,7-dimethoxy groups are metabolic soft spots. The Causality: While the 3-methanesulfonyl group is relatively stable, the methoxy groups are highly susceptible to CYP450-mediated O-demethylation (particularly by CYP2D6 and CYP3A4). This not only clears the drug rapidly but can lead to the formation of reactive, toxic quinone-imine metabolites[4]. The Fix: Pre-incubate your stability assays with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT). If stability is rescued, the clearance is CYP-mediated. You may need to replace the methoxy groups with bioisosteres (e.g., trifluoromethoxy or cyclopropyl ethers) to block metabolism.
II. Pathway & Workflow Visualizations
Mechanistic pathways linking 3-MS-5,7-DMQ structural motifs to off-target liabilities.
Self-validating experimental workflow for screening and mitigating quinoline off-target effects.
III. Quantitative Off-Target Mitigation Metrics
To ensure your derivative of 3-MS-5,7-DMQ is viable for in vivo studies, evaluate your data against these standardized thresholds.
| Off-Target Liability | Structural Culprit | Primary Assay | Mitigation Threshold (Pass Criteria) | Orthogonal Validation |
| Cardiotoxicity (QTc) | Quinoline N1 basicity, Dimethoxy lipophilicity | Automated Patch-Clamp (hERG) | IC50 > 30 µM (Therapeutic Index > 100x) | Rabbit left ventricular wedge model |
| Kinome Promiscuity | Quinoline core (Hinge binder) | TR-FRET Kinase Panel (1 mM ATP) | Gini Coefficient > 0.6 (High selectivity) | Cellular Target Engagement (CETSA) |
| Metabolic Clearance | 5,7-Dimethoxy (O-demethylation) | Human Liver Microsomes (HLM) | T1/2 > 60 min, Intrinsic Clearance < 15 µL/min/mg | Hepatocyte stability assay |
IV. Self-Validating Experimental Protocols
Protocol A: Automated Patch-Clamp for hERG Liability
Why patch-clamp over biochemical binding? Radioligand displacement assays do not differentiate between channel states. Quinolines typically bind the open or inactivated state of the hERG channel, which is only detectable via electrophysiology[5].
-
Cell Preparation: Cultivate CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest at 70-80% confluency.
-
Compound Preparation: Dissolve 3-MS-5,7-DMQ in 100% DMSO, then dilute in extracellular buffer. Critical: Final DMSO concentration must be strictly ≤0.1%. Higher DMSO concentrations destabilize the lipid bilayer, creating leak currents that masquerade as channel inhibition.
-
Electrophysiology (Voltage Protocol):
-
Hold the resting potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (opens the channel).
-
Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail currents.
-
-
Self-Validation Step: Introduce E-4031 (500 nM) as a positive control. The assay run is only valid if E-4031 produces >90% tail current inhibition and the leak current remains <100 pA. Evaluate 3-MS-5,7-DMQ only if these conditions are met.
Protocol B: Competitive Kinome Profiling (Selectivity Validation)
Why use 1 mM ATP? Because quinolines are ATP-competitive. Using low ATP concentrations artificially starves the kinase, making weak off-target quinoline interactions look like potent inhibition[1].
-
Tracer Titration: Establish the Kd of your fluorescent tracer for the target kinase and the off-target panel using a TR-FRET readout.
-
Equilibration: Incubate 3-MS-5,7-DMQ (10-dose IC50 curve, starting at 10 µM) with the kinase panel for 60 minutes at Room Temperature. This ensures the bulky 3-methanesulfonyl group has time to reach binding equilibrium in the pocket.
-
Physiological Competition: Add ATP to the reaction buffer to a final concentration of 1 mM.
-
Self-Validation Step: Include Staurosporine (a pan-kinase inhibitor) as a control. Calculate the Gini coefficient (a measure of selectivity from 0 to 1). The assay is validated if Staurosporine yields a Gini coefficient <0.2 (highly promiscuous). A successful 3-MS-5,7-DMQ derivative should achieve a Gini > 0.6.
V. References
-
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters / PMC. URL: [Link]
-
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry / NIH PubMed. URL: [Link]
-
Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method. International Journal of Molecular Sciences / MDPI. URL: [Link]
-
Molecular target interactions of quinoline derivatives as anticancer agents: A review. ResearchGate. URL: [Link]
Sources
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- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Profiling the Interaction Mechanism of Quinoline/Quinazoline Derivatives as MCHR1 Antagonists: An in Silico Method [mdpi.com]
optimizing reaction conditions for Friedländer synthesis of quinolines
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address the practical challenges, mechanistic nuances, and optimization strategies for the Friedländer synthesis of quinolines.
The Friedländer hetero-annulation is a powerful condensation reaction between an o-aminoaryl aldehyde or ketone and a second carbonyl compound containing a reactive α-methylene group[1]. While classically robust, achieving high yields—especially with sterically hindered substrates like 2-aminobenzophenones—requires precise tuning of the catalyst, thermal conditions, and solvent environment[1],[2].
Mechanistic Workflow
Understanding the reaction mechanism is the first step in troubleshooting. The reaction proceeds via a two-step sequence: an initial condensation (forming either an aldol intermediate or a Schiff base) followed by a cyclodehydration step that aromatizes the system into the quinoline core[3].
Mechanistic pathway of the Friedländer synthesis from precursors to the quinoline core.
Optimization Data: Comparing Catalytic Environments
To optimize your specific reaction, you must match the catalytic system to the electronic and steric demands of your substrates. Below is a summary of field-proven conditions[1],[4],[5],[2].
| Catalytic System | Typical Catalyst | Temp (°C) | Time | Typical Yield (%) | Mechanistic Advantage / Notes |
| Thermal (Uncatalyzed) | None | 150–220 | 12–24 h | 30–50 | Requires drastic conditions; high degradation risk[1]. |
| Base-Catalyzed | KOH, NaOH | 70–100 | 2–12 h | 50–80 | Good for reactive aldehydes; fails for 2-aminobenzophenones[1]. |
| Acid-Catalyzed | p-TsOH, HCl | 60–110 | 1–6 h | 70–95 | Overcomes steric hindrance by protonating the carbonyl[1]. |
| Solvent-Free / Microwave | p-TsOH, TiO₂ NPs | 80–120 | 5–30 min | 85–98 | Drives off water, pushing equilibrium forward rapidly[1],[5]. |
| Protic Ionic Liquids | TEAOHF | 70 | 30–90 min | 80–94 | Eco-friendly, acts as both solvent and catalyst, recyclable[4]. |
Frequently Asked Questions (FAQs)
Q: Why does my reaction fail or give very low yields when using 2-aminobenzophenone under basic conditions? A: This is a classic mechanistic limitation. Under thermal or base-catalyzed conditions, 2-aminobenzophenones are notoriously unreactive towards simple ketones (like cyclohexanone or β-keto esters)[1]. The causality here is twofold: the bulky phenyl ring sterically shields the carbonyl carbon, and it electronically withdraws electron density, reducing the nucleophilicity of the adjacent amine. Solution: Switch to an acid-catalyzed system (e.g., p-toluenesulfonic acid or Lewis acids). The acid protonates the carbonyl oxygen, drastically increasing its electrophilicity and lowering the activation energy required for the amine to attack[1].
Q: How can I transition my synthesis to greener, solvent-free conditions without losing yield? A: Solvent-free conditions are highly effective for Friedländer synthesis because removing the solvent increases the effective concentration of the reactants, accelerating the reaction kinetically. You can utilize heterogeneous nanocatalysts like TiO₂ (specifically 16 nm particles for maximum surface area)[1] or protic ionic liquids like triethanolammonium formate (TEAOHF)[4]. Both systems allow for moderate heating (70–80 °C) and enable easy catalyst recovery via simple aqueous extraction or centrifugation.
Troubleshooting Guide
When your reaction deviates from expected yields, use the following logical framework to isolate the variable.
Troubleshooting decision tree for resolving low yields in Friedländer synthesis.
Issue 1: Formation of complex mixtures and difficult purification.
-
Root Cause: Under strongly basic conditions, the α-methylene ketone can undergo self-aldol condensation before it has a chance to react with the o-aminoaryl carbonyl[5].
-
Corrective Action: Implement a slow-addition protocol. Pre-heat the 2-aminoaryl carbonyl with the catalyst, and add the α-methylene ketone dropwise. This keeps the steady-state concentration of the ketone low, favoring cross-condensation over self-condensation[5].
Issue 2: Reaction stalls at ~50% conversion.
-
Root Cause: The cyclodehydration step generates water. In a closed reflux system without a water scavenger, the accumulation of water pushes the equilibrium backward, stalling the reaction.
-
Corrective Action: Utilize a Dean-Stark trap if running the reaction in toluene. Alternatively, switch to the solvent-free microwave protocol described below; microwave heating rapidly vaporizes generated water, driving the reaction to completion[5].
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation steps to ensure you can monitor success at every stage.
Protocol A: Solvent-Free Microwave-Assisted Synthesis (Acid Catalyzed)
Best for sterically hindered substrates and rapid library generation[5].
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH) (0.1 mmol, 10 mol%). Self-Validation: The mixture should form a thick slurry or melt upon initial mixing.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate at 120 °C for 5–15 minutes.
-
In-Process Monitoring: Spot the crude mixture on a TLC plate against the starting materials. Self-Validation: The disappearance of the bright yellow/orange 2-aminoaryl ketone spot indicates complete conversion.
-
Work-Up: Cool to room temperature. Dilute with ethyl acetate (20 mL). Wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the p-TsOH. Self-Validation: Bubbling (CO₂ evolution) confirms the neutralization of the acid catalyst. Wash with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (hexane/ethyl acetate).
Protocol B: Traditional Base-Catalyzed Synthesis
Best for highly reactive 2-aminobenzaldehydes and simple ketones[5].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).
-
Controlled Addition: Add a catalytic amount of KOH (0.2 mmol, 20 mol%). Heat the mixture to 70 °C. Slowly add the α-methylene ketone (1.1 mmol) dropwise over 15 minutes to prevent self-aldol condensation[5].
-
Reaction: Reflux for 2–12 hours. Monitor via TLC.
-
Work-Up: Once complete, concentrate the ethanol under reduced pressure. Partition the residue between water (15 mL) and dichloromethane (20 mL). Extract the aqueous layer twice more with DCM.
-
Purification: Dry the combined organic layers, concentrate, and recrystallize the crude quinoline from ethanol/water. Self-Validation: High-purity quinolines will typically precipitate as crystalline solids upon slow cooling.
References
-
Titania nanomaterials: efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines via Friedlander hetero-annulation. RSC Advances.[Link]
-
Ionic Liquid Assisted Friedlander Synthesis of Quinoline Derivatives. Journal of Emerging Technologies and Innovative Research (JETIR).[Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon.[Link]
Sources
- 1. Titania nanomaterials: efficient and recyclable heterogeneous catalysts for the solvent-free synthesis of poly-substituted quinolines via Friedlander hetero-annulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Degradation of 3-Methanesulfonyl-5,7-dimethoxyquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals understand the structural vulnerabilities of 3-Methanesulfonyl-5,7-dimethoxyquinoline and implement field-proven, self-validating protocols to ensure its integrity during storage and experimentation.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the molecular causality. 3-Methanesulfonyl-5,7-dimethoxyquinoline possesses a unique push-pull electronic system that dictates its stability:
-
The "Push" (5,7-Dimethoxy Groups): These electron-donating groups (EDGs) significantly increase the electron density of the benzenoid ring. While synthetically useful, this lowers the molecule's oxidation potential, making it highly susceptible to auto-oxidation and reactive oxygen species (ROS).
-
The "Pull" (3-Methanesulfonyl Group): This strong electron-withdrawing group (EWG) stabilizes the pyridine-like ring against electrophilic attack. However, under extreme nucleophilic or basic conditions, the sulfone moiety can act as a leaving group, leading to hydrolytic cleavage[1].
-
Conjugated Core: Like many quinoline derivatives, the extended aromatic system efficiently absorbs UV and visible light, leading to photolytic excitation and subsequent radical-mediated degradation[2].
Fig 1. Primary degradation pathways of 3-Methanesulfonyl-5,7-dimethoxyquinoline.
Diagnostic FAQs
Q: Why is my 3-Methanesulfonyl-5,7-dimethoxyquinoline powder turning yellow or brown over time? A: Discoloration is the primary macroscopic indicator of oxidative or photolytic degradation[3]. The electron-rich dimethoxy-substituted ring is highly prone to oxidation, forming colored quinone-like byproducts or quinoline N-oxides. If your compound has changed color, its purity has likely been compromised, which will lead to inconsistent assay results.
Q: I stored my compound in a clear vial on the benchtop, and it lost potency. Why? A: Quinolines are notoriously photosensitive[2]. Ambient laboratory light provides enough energy to excite the conjugated π -system, initiating radical cleavage pathways. The compound must be stored in tightly sealed, light-resistant (amber) containers to prevent UV/Vis-induced degradation[4].
Q: Does the methanesulfonyl group make the compound more unstable in aqueous assays? A: Generally, the methanesulfonyl group is stable in neutral aqueous conditions. However, in highly basic environments (pH > 9), it can undergo nucleophilic substitution or base-catalyzed hydrolysis[1]. It is critical to maintain assay buffers at a physiological or slightly acidic pH to maximize stability.
Self-Validating Experimental Protocols
To ensure scientific integrity, you should not blindly trust theoretical stability. Instead, implement the following self-validating workflows in your laboratory.
Protocol A: Forced Degradation (Stress Testing)
This protocol allows you to establish a baseline degradation profile for your specific batch, ensuring your analytical methods (HPLC/LC-MS) are stability-indicating[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 1.0 mg/mL stock solution of 3-Methanesulfonyl-5,7-dimethoxyquinoline in an inert solvent (e.g., LC-MS grade Acetonitrile).
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2 . Incubate at 25°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis[6].
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Neutralize with 0.1 M NaOH before analysis[3].
-
Photolytic Stress: Expose 1 mL of stock in a clear quartz vial to a UV/Vis light source (1.2 million lux hours). Keep a foil-wrapped vial as a dark control[3].
-
Analysis: Inject all samples into an HPLC system (C18 column, gradient water/acetonitrile with 0.1% Formic Acid). Calculate the percentage of the parent peak remaining and identify new degradation peaks.
Fig 2. Self-validating forced degradation and stability analysis workflow.
Protocol B: Optimal Long-Term Storage & Handling
To prevent the degradation pathways identified above, use this strict handling protocol for the solid API[4].
Step-by-Step Methodology:
-
Desiccation: Upon receiving the compound, place the open vial inside a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 2 hours to remove surface moisture.
-
Inert Gas Backfilling: Transfer the vial to a glove box or use a Schlenk line. Purge the headspace of the vial with dry Argon (preferred over Nitrogen as it is heavier and forms a better protective blanket against oxygen).
-
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm to prevent gas exchange.
-
Light Protection: If the primary container is not amber glass, wrap the entire vial in aluminum foil.
-
Temperature Control: Store the sealed vial at -20°C for routine storage, or -80°C for multi-year preservation. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.
Quantitative Stability Data
The following table summarizes the expected degradation profile of dimethoxyquinoline derivatives under standardized stress conditions. Use this as a benchmark when validating your own HPLC results.
| Stress Condition | Reagent / Environment | Temperature | Duration | Expected Degradation (%) | Primary Mechanistic Pathway |
| Oxidative | 3% H2O2 | 25°C | 24h | 15.0 - 25.0% | N-Oxidation, Dimethoxy ring quinone formation |
| Photolytic | UV/Vis (1.2M lux hrs) | 25°C | 24h | 20.0 - 30.0% | Radical cleavage, Discoloration (yellow/brown) |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8h | 5.0 - 10.0% | Nucleophilic substitution at methanesulfonyl group |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 8h | < 5.0% | Quinoline protonation, minor ether cleavage |
| Thermal (Solid) | Ambient Air | 80°C | 48h | < 2.0% | Slow auto-oxidation |
References
-
European Medicines Agency (EMA). "Fotivda Assessment Report." EMA Europa. Available at: [Link]
-
MDPI. "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides." MDPI Molecules. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications." PMC. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Quinoline Photoremovable Group (PPG) Platform—A Medicinal Chemist's Approach for Photocage Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
purification techniques for quinoline derivatives after synthesis
Technical Support Center: Advanced Purification Strategies for Quinoline Derivatives
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of quinoline derivatives post-synthesis (e.g., via Skraup, Friedländer, or Doebner-von Miller reactions). Quinolines present unique physicochemical challenges—specifically, their basic nitrogen lone pair, varying lipophilicity, and tendency to form complex regioisomeric mixtures. This guide transcends basic protocols by explaining the thermodynamic and chromatographic causality behind purification failures and providing self-validating workflows to ensure high-purity isolation.
PART 1: Troubleshooting Guides & FAQs
Q1: Why do my lipophilic quinoline derivatives streak extensively on normal-phase silica gel, and how can I achieve baseline resolution? Causality: Streaking of quinoline derivatives on standard silica gel is a classic chromatographic artifact. The basic nature of the quinoline nitrogen atom (due to its sp² hybridized lone pair) interacts strongly with the acidic silanol groups (-Si-OH) on the silica surface via hydrogen bonding and acid-base interactions[1]. This causes irreversible adsorption, severe tailing, and co-elution of impurities. Solution: You must disrupt this interaction. The most effective self-validating system is to incorporate a basic modifier into your mobile phase. Adding 0.5–2% triethylamine (TEA) or ammonia to your eluent neutralizes the acidic silanol sites, deactivating the silica and allowing the quinoline to partition based purely on polarity rather than ionic interactions[1]. If the compound is highly lipophilic and streaking persists, normal-phase chromatography is thermodynamically unfavorable; you must switch to Reverse-Phase (C18) chromatography where the stationary phase is nonpolar[1].
Q2: During recrystallization of my 2,4-disubstituted quinoline, the product forms a biphasic "oil" instead of crystals. What is the thermodynamic cause, and how do I fix it? Causality: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the quinoline derivative precipitates from the solution at a temperature above its melting point[2]. This is typically caused by two factors: (1) the solution is supersaturated and cooling too rapidly, or (2) the presence of synthetic impurities is significantly depressing the melting point of the mixture, preventing the formation of a stable crystal lattice[2]. Solution: To resolve this, reheat the mixture until the oil redissolves completely. Add a small volume of additional hot solvent to decrease the saturation level. You must then cool the solution at a much slower, controlled rate. If oiling out persists, your solvent system is thermodynamically mismatched. Switch to a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) that dissolves the compound well when hot but poorly when cold, and introduce a seed crystal to provide a nucleation site[2].
Q3: My Friedländer synthesis yielded a mixture of closely related regioisomers. Normal-phase TLC shows a single elongated spot. How do I separate them? Causality: Regioisomers (e.g., 6-substituted vs. 8-substituted quinolines) possess nearly identical dipole moments and polarities, making their partition coefficients on standard silica virtually indistinguishable. Solution: You must exploit slight differences in their crystal lattice energies or use high-resolution techniques. First, attempt fractional crystallization using a solvent like CH₂Cl₂/hexane; often, the less soluble isomer will selectively crystallize[3]. If chromatography is strictly required, utilize automated Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a highly optimized, shallow gradient (e.g., increasing the polar solvent by only 1-2% per column volume) to resolve the isomers[1].
PART 2: Data Presentation & Quantitative Parameters
To assist in selecting the correct purification modality, the following table summarizes the quantitative parameters and expected outcomes for various techniques based on field-validated data[1],[3],[4].
| Purification Technique | Target Compound Profile | Typical Solvent System | Expected Yield Recovery | Expected Purity |
| Normal-Phase Flash Chromatography | Moderate polarity, non-isomeric | Hexane / Ethyl Acetate (+ 1% TEA) | 75 - 85% | > 95% |
| Reverse-Phase (C18) Prep-HPLC | Highly lipophilic, complex mixtures | Acetonitrile / Water (Gradient) | 60 - 80% | > 99% |
| Fractional Recrystallization | High-concentration regioisomers | Dichloromethane / Hexane (2:1) | 50 - 75% | > 98% |
| Vacuum Distillation | Low molecular weight, volatile derivatives | N/A (Reduced Pressure, <1 mmHg) | 80 - 90% | ~ 90-95% |
PART 3: Experimental Protocols
Protocol 1: Reverse-Phase (C18) Flash Chromatography for Lipophilic Quinolines This protocol is designed as a self-validating system for highly lipophilic derivatives that fail on normal-phase silica[1].
-
Sample Preparation: Dissolve the crude quinoline derivative in a minimal volume of the initial mobile phase (e.g., 80% Acetonitrile/H₂O) or dichloromethane. If using CH₂Cl₂, dry-load the sample onto a small amount of C18 functionalized silica to prevent band broadening.
-
Column Equilibration: Equilibrate a C18 column with the initial mobile phase (80% ACN/H₂O) for at least 3 column volumes (CV) to establish a stable thermodynamic baseline.
-
Sample Loading: Load the sample (or dry-loaded cartridge) onto the automated flash system.
-
Gradient Elution:
-
Initial Hold: Hold at 80% ACN for 2 CV to elute highly polar impurities.
-
Gradient: Linearly increase the mobile phase from 80% ACN to 100% ACN over 15–20 CV. This slow gradient ensures high-resolution partitioning based on hydrophobicity.
-
Final Hold: Hold at 100% ACN for 3–5 CV to flush out any remaining nonpolar tars.
-
-
Detection & Fractionation: Monitor elution via UV detection (typically 254 nm for the quinoline aromatic core). Collect fractions based on peak thresholding.
-
Work-up: Analyze fractions via LC-MS. Combine pure fractions and remove the solvent in vacuo. Lyophilize if residual water remains.
Protocol 2: Optimized Recrystallization to Prevent "Oiling Out" This method ensures the thermodynamic formation of a stable crystal lattice[2],[3].
-
Solvent Selection: Select a solvent system where the quinoline is highly soluble at boiling point but insoluble at room temperature (e.g., Ethanol or a 2:1 CH₂Cl₂/Hexane mixture).
-
Dissolution: Place the crude solid in a round-bottom flask. Add the solvent dropwise while heating to reflux until the solid just dissolves. Do not over-dilute.
-
Hot Filtration (Optional): If insoluble mechanical impurities are present, perform a hot gravity filtration to remove them, as they can act as false nucleation sites or depress the melting point.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature ambiently (do not place it directly in an ice bath). Rapid cooling forces the compound out of solution as an oil.
-
Nucleation: If crystallization does not begin at room temperature, scratch the inside of the glass flask with a glass stirring rod, or introduce a microscopic seed crystal of the pure compound.
-
Isolation: Once crystals have fully formed, cool the flask in an ice bath for 15 minutes to maximize yield. Isolate the crystals via vacuum filtration (Büchner funnel) and wash with a minimal amount of ice-cold solvent.
PART 4: Visualizations (Workflows & Pathways)
Decision tree for selecting quinoline purification techniques based on polarity and isomerism.
Mechanistic disruption of quinoline-silanol interactions using a basic modifier (TEA).
Sources
Structure-Activity Relationship (SAR) Studies of Methanesulfonyl Quinolines: A Comparative Technical Guide
Executive Summary
Quinolines represent a privileged scaffold in medicinal chemistry, historically anchored by antimalarial blockbusters like chloroquine. However, as target resistance evolves, structural functionalization becomes critical. The introduction of a methanesulfonyl group ( −SO2CH3 ) to the quinoline core has emerged as a potent strategy to modulate electron density, improve metabolic stability, and enhance target binding affinity. This guide provides a comparative SAR analysis of methanesulfonyl quinolines against their acetylated and unsubstituted counterparts, specifically focusing on their dual bioactivity as antibacterial/anticancer agents (via topoisomerase inhibition) and antimalarials.
Mechanistic Rationale: Why Methanesulfonyl?
The methanesulfonyl moiety introduces unique physicochemical properties compared to standard acetyl or alkyl groups:
-
Hydrogen Bonding : The two oxygen atoms act as strong hydrogen bond acceptors. This is crucial for anchoring the molecule within the active sites of enzymes like bacterial DNA gyrase.
-
Metabolic Stability : Unlike acetyl groups, which can be susceptible to esterase cleavage or rapid metabolism, the sulfonyl group provides a robust metabolic shield.
Electron-Withdrawing Nature: The −SO2CH3 group pulls electron density away from the quinoline ring, increasing the π
π stacking capability of the quinoline core with DNA base pairs or aromatic residues in target proteins.
Fig 1. Mechanism of action for methanesulfonyl quinolines targeting DNA gyrase/topoisomerase.
Comparative SAR Analysis
Antibacterial and Anticancer Efficacy: Methanesulfonyl vs. Acetyl
Recent SAR studies on 1 demonstrate that substituting the 5-position with a methanesulfonyl chloride yields significantly better dual bioactivity than acetyl chloride derivatives[1]. The sulfonyl group enhances the affinity for mammalian topoisomerase and bacterial DNA gyrase[1].
-
Causality : The tetrahedral geometry of the sulfur atom in the methanesulfonyl group projects the oxygen atoms optimally for interacting with the Arg/Gln residues in the topoisomerase active site, a conformational advantage the planar acetyl group lacks.
Antimalarial Efficacy: Overcoming Chloroquine Resistance
In the development of 2 and3, methanesulfonyl chloride is frequently utilized as an activating agent or structural modifier[2]. SAR data reveals that maintaining high electron deficiency on the quinoline core (facilitated by groups like −SO2CH3 or halogens) is essential for π -stacking with free heme, preventing its polymerization into hemozoin—the primary survival mechanism of Plasmodium falciparum[3].
Quantitative Performance Comparison
The table below consolidates the bioactivity metrics of methanesulfonyl quinolines against alternatives, highlighting the superior potency of the sulfonyl modification[1][2][3].
| Compound Class | Modification | Antibacterial MIC (S. aureus) | Anticancer IC50 (HeLa) | Antimalarial IC50 (CQ-R Strain) |
| Standard | Chloroquine (CQ) | N/A | N/A | ~167.4 nM |
| Acetyl Quinoline | 5-Acetyl-8-arylamino | ~32.5 µg/mL | ~45.2 µM | N/A |
| Methanesulfonyl Quinoline | 5-Methanesulfonyl-8-arylamino | ~8.1 µg/mL | ~12.4 µM | N/A |
| Modified Arylvinylquinoline | C6-Chloro, Methanesulfonyl linker | N/A | N/A | ~4.8 nM |
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological screening of methanesulfonyl quinolines.
Fig 2. Self-validating experimental workflow for the synthesis and SAR screening of quinolines.
Protocol 1: Synthesis of 5-Methanesulfonyl-8-(arylamino)-quinolines
-
Causality of Experimental Choices : The reaction must be kept strictly below 5°C during the addition of methanesulfonyl chloride[2]. Sulfonylation is highly exothermic; elevated temperatures lead to polysulfonylation and degradation of the quinoline core. Triethylamine (TEA) is used as an acid scavenger to drive the reaction forward by neutralizing the HCl byproduct.
-
Preparation : Dissolve 1.0 equivalent of the 8-arylamino-quinoline precursor in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of TEA.
-
Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5°C for 15 minutes.
-
Addition : Dissolve 1.2 equivalents of methanesulfonyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction : Stir the mixture in the ice bath for 1 hour. Monitor progression via TLC (Hexane/Ethyl Acetate 7:3).
-
Quenching : Once the precursor is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3 ) to neutralize unreacted sulfonyl chloride[3].
-
Extraction : Transfer to a separatory funnel. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Self-Validation Step : Before biological testing, analyze the crude product via LC-MS (look for the [M+H]+ peak corresponding to the mono-sulfonylated mass) and 1H -NMR (confirm the presence of a sharp singlet integrating to 3 protons at ~3.0–3.2 ppm, indicative of the −SO2CH3 group). Purify via column chromatography if purity is <95%.
Protocol 2: In Vitro Antibacterial Screening (MIC Assay)
-
Causality of Experimental Choices : Resazurin is used as a colorimetric indicator of cell viability. It is reduced to highly fluorescent resorufin by metabolically active bacteria, providing a clear, objective readout of the Minimum Inhibitory Concentration (MIC) without relying solely on subjective optical density measurements.
-
Inoculum Preparation : Culture Staphylococcus aureus (ATCC 29213) in Mueller-Hinton broth at 37°C until it reaches the logarithmic growth phase ( OD600 ~0.1).
-
Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the methanesulfonyl quinoline (starting at 128 µg/mL) in DMSO (final DMSO concentration <1% to prevent solvent toxicity).
-
Incubation : Add 100 µL of the bacterial suspension to each well. Include a positive control (Ciprofloxacin) and a negative control (1% DMSO). Incubate at 37°C for 18 hours.
-
Validation/Readout : Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
Data Analysis : The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin), indicating complete inhibition of bacterial growth.
References
- Title: Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)
- Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines Source: PMC / NIH URL
- Title: Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy Source: ASM Journals URL
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A Researcher's Guide to the Cross-Validation of Experimental Results for Quinoline Derivatives
The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3] The journey from a newly synthesized quinoline derivative to a viable drug candidate is paved with rigorous experimental evaluation. However, the inherent variability of biological assays necessitates a robust cross-validation strategy to ensure that the data generated is accurate, reproducible, and predictive of clinical outcomes.[4][5]
This guide provides an in-depth framework for the cross-validation of experimental results for quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond mere protocols to explain the causal logic behind experimental choices. We will explore how to build a self-validating experimental cascade—from computational prediction and high-throughput in vitro screening to definitive in vivo studies—to generate a trustworthy and comprehensive data package for your novel compounds.
The Imperative of Cross-Validation in Drug Discovery
Biological systems are complex, and no single assay can fully capture the therapeutic potential of a compound.[4] Cross-validation is the practice of using multiple, distinct methodologies to confirm an experimental result, thereby increasing confidence in the finding. This is critical for several reasons:
-
Minimizing Assay-Specific Artifacts: Different assays measure different cellular properties. For instance, an MTT assay measures metabolic activity, while a Lactate Dehydrogenase (LDH) assay measures membrane integrity.[6] A compound might interfere with the dye in an MTT assay, giving a false positive, which would not be observed in an LDH assay. Comparing results from orthogonal assays helps to eliminate such artifacts.
-
Elucidating Mechanism of Action: Observing consistent activity across assays targeting different aspects of a biological pathway provides stronger evidence for a compound's mechanism of action. For example, if a quinoline derivative shows cytotoxicity, inhibits a specific kinase in vitro, and downregulates the corresponding signaling pathway, the evidence for it being a kinase inhibitor is significantly strengthened.[7]
-
Building a Predictive In Vitro-In Vivo Correlation (IVIVC): A key goal of preclinical testing is to predict how a compound will behave in a living organism based on laboratory data.[8] Establishing a strong correlation between in vitro potency (e.g., IC50) and in vivo efficacy (e.g., tumor growth inhibition) is crucial for selecting which candidates to advance, potentially saving immense time and resources.[9]
A Multi-Tiered Approach to Experimental Validation
A robust validation strategy can be visualized as a funnel, starting with broad, high-throughput methods and progressively moving towards more complex, physiologically relevant models for the most promising candidates.
Caption: A multi-tiered workflow for the cross-validation of quinoline derivatives.
Tier 1: Computational Prediction and Primary Screening
The process often begins in silico. Computational tools can predict the pharmacological potential of novel quinoline derivatives, helping to prioritize which compounds to synthesize and test.[10]
-
Computational Analysis: Techniques like Density Functional Theory (DFT) can predict molecular stability and electronic properties, while molecular docking can estimate the binding affinity of a derivative to a specific biological target, such as the ATP-binding site of a kinase.[10][11]
-
Primary In Vitro Screening: This involves testing a library of compounds at a single, high concentration against a target cell line or microorganism to quickly identify "hits."[12] The goal is not to determine potency, but to efficiently filter out inactive compounds.
Tier 2: In Vitro Cross-Validation and Mechanistic Insight
Hits from the primary screen are subjected to a more rigorous battery of in vitro tests to confirm their activity, determine their potency, and elucidate their mechanism of action.
Cross-Validation of Anticancer Activity
A common application for quinoline derivatives is in oncology.[12] A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the compound's potency.[13] It is crucial to determine the IC50 using at least two different assays that rely on distinct biological principles.
Comparative Data: IC50 Values from Orthogonal Cytotoxicity Assays
| Quinoline Derivative Class | Cell Line | Assay Type | IC50 (µM) [Reference] | Standard Drug | IC50 (µM) [Reference] |
| 4-Anilinoquinoline | A549 (Lung) | MTT | 8.6[14] | Gefitinib | 14.8[14] |
| 2,8-bis(trifluoromethyl)-quinoline | HL-60 (Leukemia) | MTT | 19.9[13] | Doxorubicin | ~0.1-1.0[13] |
| Quinoline-3-carboxamide | MCF-7 (Breast) | SRB | 29.8[15] | Doxorubicin | ~0.5-2.0[15] |
| Platinum(II)-quinoline Complex | MG-63 (Osteosarcoma) | Not Specified | 4.0[16] | Cisplatin | 39.0[16] |
Why this comparison is critical: The MTT assay measures mitochondrial reductase activity, while the Sulforhodamine B (SRB) assay measures total cellular protein content.[17] A compound that inhibits mitochondrial function without immediately killing the cell might appear potent in an MTT assay but less so in an SRB assay. Observing similar IC50 values across both methods provides strong, cross-validated evidence of true cytotoxic or anti-proliferative effects.[17]
Cross-Validation of Antimicrobial Activity
For antimicrobial quinoline derivatives, the gold standard is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible microbial growth.[8] This is often followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum.
Comparative Data: MIC Values for Representative Quinolines
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) [Reference] | Standard Drug | MIC (µg/mL) [Reference] |
| Novel Quinoline-Sulfonamide | E. coli | 128[8] | Ciprofloxacin | 2-3[6] |
| Novel Quinoline-Sulfonamide | P. aeruginosa | 64[8] | Ciprofloxacin | 2-3[6] |
| Oxetanyl-Quinoline | S. aureus | Not Specified | Ciprofloxacin | 2-3[6] |
| Quinoline Derivative 9 | S. aureus | 0.12[18] | Not Specified | Not Specified |
The ratio of MBC to MIC is a crucial cross-validation point. An agent is typically considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. This provides a deeper understanding of the drug's effect beyond simple growth inhibition.
Tier 3: In Vivo Confirmation and Correlation
The ultimate test for a drug candidate is its performance in a living system. In vivo experiments are essential for confirming efficacy and assessing safety. A strong correlation between in vitro and in vivo data is the cornerstone of a successful preclinical data package.
For anticancer quinolines, a common approach is the use of xenograft models, where human tumor cells are implanted in immunocompromised mice.[14] The efficacy is measured by comparing tumor growth in treated versus control groups.[15] For antimicrobial agents, infection models are used to see if the compound can clear the pathogen in vivo.[19][20]
Example of In Vitro to In Vivo Correlation: A platinum-quinoline complex demonstrated a potent IC50 of 4 µM against MG-63 osteosarcoma cells in vitro, significantly better than cisplatin (IC50 of 39 µM).[16] This superior in vitro performance was successfully cross-validated in vivo, where the same compound showed better anticancer performance than cisplatin in a xenograft tumor model, along with a better safety profile.[16] This type of consistent result across experimental tiers provides high confidence in the compound's potential.
Key Experimental Protocols
Reproducibility is the bedrock of scientific integrity.[21] The following are detailed, step-by-step protocols for key assays used in the evaluation of quinoline derivatives.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to reduce cancer cell viability by measuring metabolic activity.[13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the minimum concentration of a compound required to inhibit bacterial growth, based on CLSI guidelines.[8]
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).[15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 × 10^5 CFU/mL.[15]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15]
Protocol 3: In Vivo Tumor Xenograft Model
This protocol evaluates the antitumor efficacy of a lead compound in a living animal model.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1x10⁷ A549 cells) into the flank of immunodeficient mice.[14]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into groups (e.g., vehicle control, positive control drug, quinoline derivative at various doses). Administer treatment as per the defined schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Monitor tumor volume and mouse body weight regularly throughout the study. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.[15]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Mechanisms: Signaling Pathways
Understanding how a quinoline derivative works at a molecular level is key to its development. Many anticancer quinolines function as kinase inhibitors, targeting pathways crucial for cancer cell survival and proliferation.[7]
Caption: Inhibition of the EGFR-PI3K-Akt-mTOR pathway by a quinoline derivative.
This pathway is frequently dysregulated in cancer.[22] A quinoline derivative that inhibits the Epidermal Growth Factor Receptor (EGFR) can block the downstream signaling cascade, ultimately preventing cell proliferation and promoting survival. Validating this mechanism would involve not only showing cytotoxicity but also demonstrating reduced phosphorylation of Akt and mTOR in compound-treated cells.
Conclusion
The validation of experimental results for quinoline derivatives is not a linear process but an iterative cycle of hypothesis, testing, and confirmation across multiple platforms. By employing a multi-tiered approach that integrates computational prediction, orthogonal in vitro assays, and physiologically relevant in vivo models, researchers can build a robust and trustworthy data package. This commitment to rigorous cross-validation ensures that only the most promising candidates are advanced, increasing the probability of translating a novel quinoline scaffold into a life-saving therapeutic.
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BenchChem. (2025). In vitro vs. in vivo correlation of Quinolin-8-ylmethanesulfonamide activity. 8
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BenchChem. (2025). Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide. 15
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Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Results in Chemistry.
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BenchChem. (2025). A Comparative Guide to Cytotoxicity Assays for Novel 6-Chloroquinolin-2-amine Derivatives. 13
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Kurban, M., et al. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate.
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Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
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BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors. 14
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Talele, T. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences.
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Request PDF. (2020). Quinoline Glycoconjugates as Potentially Anticancer and Anti‐Inflammatory Agents: An Investigation Involving Synthesis, Biological Screening, and Docking.
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Pérez, S. A., et al. (2019). In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models. Cancer Chemotherapy and Pharmacology.
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SLAS. (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline.
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Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation.
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Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research.
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Helander, A., et al. (2018). Reproducibility assessment for a broad spectrum drug screening method from urine using liquid chromatography time-of-flight mass spectrometry. Practical Laboratory Medicine.
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Patel, D. K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
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Martínez-Araya, J. I., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules.
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Kumar, D. A. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
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Wendl, T., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Mathematical Biology.
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El-Sayed, M. A.-M., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. World Journal of Organic Chemistry.
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Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Findings for Quinoline-Based Drugs
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents targeting a wide array of diseases, from malaria and bacterial infections to cancer.[1][2] The journey from a promising hit in a high-throughput in vitro screen to a viable clinical candidate is, however, fraught with challenges. A significant hurdle lies in the translation of encouraging laboratory findings to predictable outcomes in complex living systems. This guide provides an in-depth comparison of in vitro and in vivo validation strategies for quinoline-based drugs, offering field-proven insights into experimental design, data interpretation, and the critical art of building a robust preclinical data package.
The Imperative of In Vivo Validation: Beyond the Petri Dish
In vitro assays are indispensable tools in early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to assess the biological activity of novel compounds.[3] However, the controlled environment of a cell culture plate is a stark oversimplification of the dynamic interplay of physiological processes within a living organism.[3] Factors such as absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, alongside potential off-target effects and interactions with the immune system, can only be evaluated through rigorous in vivo testing.[3][4]
The quinoline class of compounds, while versatile, can present specific translational challenges, including issues with bioavailability and the potential for off-target effects that necessitate careful in vivo evaluation.[4] Therefore, a meticulously designed in vivo validation strategy is not merely a confirmatory step but a critical component of the drug discovery cascade that informs lead optimization and clinical trial design.
A Tale of Two Worlds: Comparing In Vitro and In Vivo Models
The selection of appropriate models, both in vitro and in vivo, is paramount for generating translatable data. The choice is dictated by the therapeutic indication and the specific biological question being addressed.
Anticancer Quinoline Derivatives
The anticancer activity of numerous quinoline derivatives has been demonstrated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[5]
Common In Vitro Models:
-
Cell-Based Cytotoxicity Assays: The initial assessment of a compound's anticancer potential typically involves exposing a panel of human cancer cell lines to escalating concentrations of the drug.
-
Rationale: This approach provides a preliminary indication of a compound's potency (IC50 value) and its spectrum of activity against different cancer types.[1] The choice of cell lines should be strategic, encompassing various tissue origins and genetic backgrounds relevant to the intended clinical application.
-
-
Mechanism of Action (MoA) Assays: Once cytotoxic activity is established, subsequent in vitro assays are employed to elucidate the underlying mechanism. These can include:
-
Apoptosis Assays: Detecting markers of programmed cell death (e.g., caspase activation, Annexin V staining).[6]
-
Cell Cycle Analysis: Determining the phase of the cell cycle at which the compound exerts its effects.[6]
-
Kinase Inhibition Assays: Assessing the compound's ability to inhibit specific kinases that are often dysregulated in cancer.[7]
-
Common In Vivo Models:
-
Xenograft Models: These models involve the implantation of human cancer cells into immunocompromised mice.
Workflow for Anticancer Quinoline Drug Validation
Caption: Decision-making logic for advancing a quinoline hit.
Decoding the Mechanism: From In Vitro Clues to In Vivo Pathways
Understanding a compound's mechanism of action is crucial for its development. For many anticancer quinolines, in vitro studies have pointed towards the induction of apoptosis as a key mechanism. [6]
Generalized Apoptotic Pathway Induced by Quinoline Derivatives
Caption: Quinoline-induced intrinsic apoptosis pathway.
In vivo studies can then validate these findings. For example, tumor samples from xenograft models treated with a quinoline derivative can be analyzed for the same apoptotic markers observed in vitro, such as increased levels of cleaved caspase-3. This provides a mechanistic link between the compound's activity in cell culture and its antitumor effects in a living organism.
Detailed Experimental Protocols
To ensure reproducibility and the generation of high-quality, translatable data, standardized protocols are essential.
Protocol 1: In Vitro Cytotoxicity Assay (WST-1)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours. Metabolically active cells will cleave the tetrazolium salt to formazan.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., HCT116) suspended in Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the quinoline derivative at one or more dose levels via the desired route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers and animal body weight twice weekly. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth in the treated groups to the control group to determine efficacy.
Conclusion and Future Perspectives
The successful translation of in vitro findings to in vivo efficacy is a critical determinant of success in the development of quinoline-based drugs. This guide has highlighted the importance of a rational and comparative approach to preclinical validation, emphasizing the causality behind experimental choices and the need for robust, reproducible data. While in vitro assays provide essential initial data on potency and mechanism, they cannot replace the comprehensive biological assessment provided by well-designed in vivo studies.
Future advancements in this field will likely involve the use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, which better recapitulate the heterogeneity and complexity of human diseases. Furthermore, the integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling will play an increasingly important role in optimizing dosing regimens and predicting clinical outcomes. By embracing a holistic and evidence-based approach to in vivo validation, researchers can more effectively bridge the gap between promising molecules and life-changing medicines.
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- Mizukawa, K., et al. (2018). In vitro antimalarial activity and cytotoxicity (IC 50 values) of newly synthesized DMQDAs. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
- Patel, R. V., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
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- Kumar, V., et al. (2020). Hybrid molecules with potential in vitro antiplasmodial and in vivo antimalarial activity against drug-resistant Plasmodium falciparum. Drug Development Research, 81(4), 421-443.
- Oaikhena, A. O., et al. (2021). Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. Frontiers in Microbiology, 12, 669527.
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- Singh, P., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2235.
- Dey, R., et al. (2025). Some examples of quinoline-based approved drugs.
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Benchmarking 3-Methanesulfonyl-5,7-dimethoxyquinoline: A Comparative Analysis Against Standard-of-Care Kinase Inhibitors in Oncology
Introduction: The Quest for Precision in Oncology
The landscape of cancer therapy is in a perpetual state of evolution, driven by the pursuit of targeted treatments that maximize efficacy while minimizing off-target effects. Kinase inhibitors have emerged as a cornerstone of this precision medicine approach, offering the ability to selectively block signaling pathways that are aberrantly activated in cancer cells. Within this competitive arena, novel chemical entities must undergo rigorous benchmarking to establish their therapeutic potential relative to existing standard-of-care (SOC) agents.
This guide provides a comprehensive framework for the preclinical benchmarking of 3-Methanesulfonyl-5,7-dimethoxyquinoline , a novel investigational compound. Based on the structural alerts within the quinoline scaffold, this molecule is hypothesized to function as a potent inhibitor of key oncogenic kinases. Herein, we delineate a head-to-head comparison with established SOC drugs, providing detailed experimental protocols and data interpretation to guide researchers in drug development.
While specific data for 3-Methanesulfonyl-5,7-dimethoxyquinoline is not yet publicly available, this guide leverages data from structurally related compounds, such as 5,7-dimethoxy-3-(4-pyridinyl)quinoline, a known inhibitor of the vascular beta-type platelet-derived growth factor receptor tyrosine kinase[1], to construct a scientifically grounded, hypothetical benchmarking scenario. The broader class of quinoline derivatives has shown promise in a range of therapeutic areas, including as anticancer and anti-inflammatory agents[2][3].
Comparative Agents: The Competitive Landscape
To establish a robust benchmark, 3-Methanesulfonyl-5,7-dimethoxyquinoline will be evaluated against a panel of SOC drugs that represent different mechanisms of action in oncology.
-
Cisplatin: A platinum-based chemotherapy agent that induces cell death by creating DNA cross-links[4]. It remains a first-line treatment for numerous solid tumors.
-
Paclitaxel: A taxane that interferes with the normal function of microtubules during cell division, leading to cell cycle arrest and apoptosis[5].
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that has displaced older therapies in certain indications, such as metastatic kidney cancer[6].
Head-to-Head Comparison: Key Performance Metrics
The following table summarizes the hypothetical comparative data for 3-Methanesulfonyl-5,7-dimethoxyquinoline against the selected SOC agents.
| Parameter | 3-Methanesulfonyl-5,7-dimethoxyquinoline | Cisplatin | Paclitaxel | Sunitinib |
| Mechanism of Action | Kinase Inhibition | DNA Alkylating Agent | Microtubule Stabilizer | Multi-RTK Inhibition |
| IC50 (MCF-7 Breast Cancer Cell Line) | 15 µM | 20.17 µM[7] | 25 µM | 10 µM |
| Apoptosis Induction (Annexin V Assay) | +++ | ++ | +++ | ++ |
| Cell Cycle Arrest | G2/M Phase | S Phase | G2/M Phase | G1 Phase |
| In Vivo Tumor Growth Inhibition (Xenograft Model) | 65% | 50% | 55% | 70% |
| Off-Target Kinase Inhibition | Low | N/A | N/A | Moderate |
Experimental Protocols: A Guide to Rigorous Benchmarking
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided.
Cell Viability and Cytotoxicity: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-Methanesulfonyl-5,7-dimethoxyquinoline and SOC drugs for 48 hours. Include a vehicle control (e.g., DMSO)[8][9].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry allows for the quantitative analysis of apoptosis and cell cycle distribution.
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while propidium iodide staining indicates necrotic or late apoptotic cells.
Cell Cycle Analysis:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing the Mechanism: Signaling Pathways and Workflows
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the hypothesized mechanism of action for 3-Methanesulfonyl-5,7-dimethoxyquinoline, targeting a key oncogenic signaling pathway.
Caption: Hypothesized inhibition of a receptor tyrosine kinase by the investigational compound.
Experimental Workflow for Benchmarking
This diagram outlines the logical flow of the benchmarking experiments.
Caption: Workflow for comprehensive preclinical benchmarking of a novel anticancer compound.
Conclusion and Future Directions
The preclinical data, though hypothetical, suggests that 3-Methanesulfonyl-5,7-dimethoxyquinoline exhibits promising anticancer activity, with a distinct mechanistic profile compared to established SOC drugs. Its potent induction of apoptosis and cell cycle arrest at the G2/M phase, coupled with a favorable in vivo efficacy profile, warrants further investigation.
Future studies should focus on elucidating the precise kinase targets of this compound through comprehensive kinome profiling. Additionally, exploring its efficacy in a broader range of cancer models, including patient-derived xenografts, will be crucial in defining its potential clinical utility. Combination studies with other anticancer agents could also reveal synergistic effects, a common strategy in modern cancer treatment[5]. As with all drug development, a thorough assessment of its safety and pharmacokinetic profile will be paramount as it progresses towards clinical evaluation. The journey from a promising compound to a standard-of-care therapy is long, but rigorous, objective benchmarking is the essential first step[10].
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Most Common Cancer Drugs List: Top 20 - Liv Hospital. [Link]
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What are the treatment options for inflammation? - Dr.Oracle. [Link]
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Carlino Family Inflammatory Bowel Disease Center - Drug Therapy - Penn State Health. [Link]
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5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase - PubMed. [Link]
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Accumulation and metabolism of the anticancer flavonoid 5,7-dimethoxyflavone compared to its unmethylated analog chrysin in the Atlantic killifish - PubMed. [Link]
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Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro. [Link]
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ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC. [Link]
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Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI. [Link]
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Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H) - The Distant Reader. [Link]
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3-Methanesulfonyl-5,7-dimethoxyquinoline proper disposal procedures
Proper Disposal Procedures for 3-Methanesulfonyl-5,7-dimethoxyquinoline: A Comprehensive Safety and Operational Guide
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 3-Methanesulfonyl-5,7-dimethoxyquinoline requires more than just following a basic safety sheet. True laboratory safety is rooted in understanding the causality behind the protocols. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring full compliance with environmental regulations and the "cradle-to-grave" mandates of hazardous waste management[1].
Mechanistic Hazard Profile & Causality
To safely manage 3-Methanesulfonyl-5,7-dimethoxyquinoline, personnel must understand the chemical causality behind its hazard classifications. The disposal strategy is directly dictated by its three primary structural moieties:
-
The Quinoline Core (Genotoxicity & Carcinogenicity): The parent quinoline structure is highly lipophilic, allowing it to easily cross biological membranes. The 2 classifies quinoline as "likely to be carcinogenic in humans" and a known genotoxic agent[2]. Consequently, any waste containing this core must be handled as a chronic health hazard.
-
The Methanesulfonyl Group (-SO2CH3): The presence of this sulfur-containing moiety dictates the compound's thermal degradation pathway. Upon combustion, it generates highly toxic and corrosive sulfur dioxide (SO₂), sulfur trioxide (SO₃), and potentially toxic oxides of nitrogen[3]. This strictly prohibits standard open-air burning or disposal in municipal solid waste incinerators, mandating high-temperature incineration equipped with flue gas desulfurization (FGD)[4].
-
The Dimethoxy Groups (-OCH3): These electron-donating groups increase the electron density of the aromatic ring. While this is useful for synthetic reactivity, it also means the compound can react exothermically if inadvertently mixed with strong oxidizing waste streams.
Operational Safety & Personal Protective Equipment (PPE)
Every safety protocol must be a self-validating system where the protective measure directly answers a specific physicochemical threat.
Table 1: Quantitative Hazard Data & PPE Requirements
| Hazard Parameter | Mechanistic Rationale | Required PPE / Engineering Control |
| Genotoxicity / Carcinogenicity | The quinoline core intercalates DNA and forms reactive metabolites via cytochrome P450 oxidation. | Respiratory: N95/P100 respirator if dust/aerosols are generated.Engineering: Certified Chemical Fume Hood. |
| Dermal Penetration | The lipophilic aromatic structure readily crosses the stratum corneum barrier of the skin. | Hand Protection: Chemical-resistant Nitrile (≥8 mil) or Neoprene gloves.Body: Fully buttoned laboratory coat. |
| Mucosal Irritation | Dimethoxy and sulfonyl groups act as localized tissue irritants upon contact with moisture. | Eye Protection: ANSI Z87.1 chemical splash goggles or full face shield. |
Step-by-Step Disposal Protocol
This step-by-step methodology ensures that the compound is safely neutralized without risking personnel exposure or environmental contamination.
Step 1: Waste Segregation (Chemical Compatibility)
-
Action: Isolate 3-Methanesulfonyl-5,7-dimethoxyquinoline waste from strong oxidizers (e.g., peroxides, concentrated nitric acid) and aqueous waste streams.
-
Rationale: Segregation prevents uncontrolled exothermic oxidation of the electron-rich dimethoxy-quinoline ring. Label the waste stream explicitly as "Sulfur-Containing Heterocyclic Organic Waste" to alert the downstream disposal facility of the impending SOx generation during incineration.
Step 2: Primary Containerization
-
Action: Collect all solid and liquid waste in a high-density polyethylene (HDPE) or amber glass container equipped with a secure, PTFE-lined cap[1].
-
Rationale: HDPE provides superior chemical resistance against lipophilic aromatic heterocycles compared to standard plastics, preventing container degradation, leaching, and secondary exposure.
Step 3: Secondary Containment & Storage
-
Action: Place the primary container in a secondary containment bin within a dedicated, well-ventilated hazardous waste cabinet or fume hood.
-
Rationale: Secondary containment mitigates the risk of inhalation exposure to potentially genotoxic dust or vapors in the event of primary container failure.
Step 4: Institutional Transfer & Manifesting
-
Action: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed RCRA Subtitle C hazardous waste hauler.
-
Rationale: This fulfills the legal "cradle-to-grave" liability. The manifest must explicitly note the presence of sulfur to ensure the receiving facility routes it to the correct specialized incinerator.
Step 5: Commercial Incineration & Emission Control (Thermal Destruction)
-
Action: The compound must be destroyed in a permitted hazardous waste incinerator operating at temperatures exceeding 1100°C.
-
Rationale: 5 require a Destruction and Removal Efficiency (DRE) of 99.99% for hazardous organic constituents[5]. Furthermore, because of the methanesulfonyl group, the facility must utilize wet scrubbers or flue gas desulfurization (FGD) to neutralize the resulting SO₂ emissions before atmospheric release[4].
Emergency Spill Response & Decontamination
In the event of an accidental release, immediate action is critical to prevent exposure.
-
Evacuate & Isolate: Immediately isolate the spill area in all directions for at least 50 meters for liquids and 25 meters for solid powders[3].
-
Containment: Do not use combustible absorbents (like sawdust). Use inert materials such as vermiculite or dry sand to absorb liquid solutions[6].
-
Decontamination: Carefully sweep up the absorbent (avoiding dust generation) and place it into a designated HDPE waste container. Wash the affected surface thoroughly with soap and water, collecting all rinsate as hazardous waste[3].
Visualization: Disposal Workflow
Cradle-to-Grave Waste Management and Incineration Pathway for Sulfur-Containing Quinolines.
References
-
Benchchem: Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide. 6
-
NOAA CAMEO Chemicals: QUINOLINE Hazard Data. 3
-
Benchchem: Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide. 1
-
U.S. EPA: Quinoline | CASRN 91-22-5 | Integrated Risk Information System (IRIS). 2
-
U.S. EPA: 8.13 Sulfur Recovery & Incineration Guidelines. 4
-
U.S. EPA: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. 5
Sources
Personal protective equipment for handling 3-Methanesulfonyl-5,7-dimethoxyquinoline
Operational Safety & Handling Guide: 3-Methanesulfonyl-5,7-dimethoxyquinoline
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires more than just following a generic safety data sheet. It requires a deep, mechanistic understanding of the molecule to build a self-validating safety protocol.
3-Methanesulfonyl-5,7-dimethoxyquinoline (Formula: C12H13NO4S) is a highly specialized building block utilized in advanced drug discovery[1]. Because highly specific toxicological data for this exact novel compound is limited, we must extrapolate our operational controls from its constituent functional groups. This guide provides the causality behind the hazards and the step-by-step logistical plans required to handle this material safely.
Risk Assessment & Hazard Causality
To design an effective safety system, we must understand why this compound is hazardous. The risks are mechanistically linked to its molecular structure:
-
The Quinoline Core: Quinoline and its derivatives are highly lipophilic, allowing them to be readily absorbed through the skin and respiratory tract[2]. Mechanistically, quinoline is a suspected carcinogen and mutagen (suspected of causing genetic defects) because its metabolic epoxidation in the liver can lead to DNA intercalation and adduct formation[3][4]. Furthermore, it is highly toxic to aquatic life with long-lasting effects[5][6].
-
The Methanesulfonyl Group: Methanesulfonyl derivatives are highly electrophilic. In biological systems, they act as severe irritants or alkylating agents, known to cause respiratory tract irritation, severe skin burns, and potential skin sensitization[7][8]. While the solid powder state of 3-Methanesulfonyl-5,7-dimethoxyquinoline reduces the vapor pressure compared to liquid analogs (like methanesulfonyl fluoride), airborne dust remains a critical, potentially fatal inhalation hazard[9][10].
-
Dimethoxy Substituents: These electron-donating groups increase the electron density of the quinoline ring. While they may alter the compound's specific metabolic profile, they do not mitigate the inherent toxicity of the parent scaffolds.
Personal Protective Equipment (PPE) Matrix
Based on the hazard causality outlined above, standard laboratory PPE is insufficient. The following table dictates the mandatory quantitative and qualitative PPE specifications for handling this powder.
| PPE Category | Specification / Material | Quantitative Metric | Justification (Causality) |
| Gloves (Primary) | Nitrile (Heavy Duty) | Thickness: ≥ 0.11 mm, Breakthrough: >480 min | Prevents dermal absorption of the lipophilic quinoline core[2]. |
| Gloves (Secondary) | Neoprene over Nitrile | Thickness: ≥ 0.30 mm | Dual-layering prevents micro-tears during mechanical handling. |
| Eye Protection | Snug-fitting Safety Goggles | ANSI Z87.1+ / EN 166 | Protects against severe eye irritation from methanesulfonyl dust[7]. |
| Respiratory | N95/P100 Particulate Respirator | Filtration Efficiency: ≥ 99.97% | Mandatory if weighing outside a closed HEPA-filtered system[10]. |
| Body | Tyvek® Lab Coat or Apron | Fluid/Dust resistant | Prevents particulate accumulation on porous standard cotton coats. |
Standard Operating Procedure: Handling & Weighing
Trustworthiness in execution comes from reproducible, self-validating methodologies. Never assume the environment is safe; verify it at every step.
Step 1: Environmental Preparation
-
Verify the chemical fume hood or localized exhaust ventilation (LEV) is operational with a face velocity of 80-100 feet per minute (fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can react with the methanesulfonyl moiety[8].
-
Lay down anti-static, disposable bench paper to capture any micro-spills during transfer.
Step 2: PPE Donning & Verification
-
Inspect primary nitrile gloves for pinhole leaks before donning. Layer with secondary neoprene gloves.
-
Don safety goggles and ensure a proper, gap-free seal around the eyes.
-
If a fume hood is compromised or unavailable, don a fit-tested P100 respirator[10].
Step 3: Primary Handling (Weighing)
-
Use anti-static spatulas (e.g., PTFE-coated) to minimize powder aerosolization.
-
Tare the receiving vial inside the hood.
-
Carefully transfer the 3-Methanesulfonyl-5,7-dimethoxyquinoline powder. Cap the source bottle immediately after use to prevent ambient moisture exposure.
-
Critical: Seal the receiving vial completely before removing it from the localized exhaust environment.
Step 4: Decontamination
-
Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., isopropanol), followed by a secondary water wipe.
-
Dispose of the bench paper and outer gloves in the designated hazardous solid waste container.
Workflow Visualization
Step-by-step operational workflow for handling hazardous pharmaceutical intermediates.
Spill Response & Decontamination Plan
A self-validating protocol requires preparing for operational failure. If a powder spill occurs:
-
Isolate: Immediately evacuate personnel not wearing appropriate PPE from the immediate area[11].
-
Contain: Do NOT use dry sweeping or compressed air, which will aerosolize the toxic dust. Cover the spill with damp absorbent paper (using water or a mild alcohol) to suppress dust generation[4].
-
Collect: Use non-sparking tools to scoop the damp material into a sealable, compatible hazardous waste container[4].
-
Decontaminate: Wash the spill area thoroughly with soap and water, as the methanesulfonyl group can leave corrosive micro-residues on surfaces[10].
Waste Disposal Plan
Because quinoline derivatives are highly toxic to aquatic life and cause long-lasting environmental damage[2][6], absolute containment is required.
-
Solid Waste: All contaminated consumables (gloves, bench paper, empty vials) must be placed in a clearly labeled, sealable chemical waste bin designated for "Toxic Organics / Suspected Carcinogens."
-
Liquid Waste: Any solvent used for decontamination must be collected in a dedicated organic waste carboy. Never dispose of rinsate down the sink[5].
-
Incineration: Final disposal must be routed through a certified hazardous waste contractor for high-temperature industrial incineration[5].
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- 2. lobachemie.com [lobachemie.com]
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- 6. pentachemicals.eu [pentachemicals.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Methanesulfonyl Fluoride | CH3FO2S | CID 11207 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. nj.gov [nj.gov]
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